molecular formula C10H9NO2 B1336615 5-Acetyloxindole CAS No. 64483-69-8

5-Acetyloxindole

Cat. No.: B1336615
CAS No.: 64483-69-8
M. Wt: 175.18 g/mol
InChI Key: HRMQSJQDTTZJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyloxindole is a chemical compound featuring an oxindole core, which is a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring containing a ketone (also known as a 2-indolinone) . This scaffold is of significant interest in medicinal and organic chemistry. The compound is functionalized with an acetyl group at the 5-position of its benzofused ring, a modification that can significantly alter its electronic properties and biological activity. Oxindole derivatives are recognized as privileged structures in drug discovery due to their presence in various biologically active molecules and natural products . They serve as versatile scaffolds and key intermediates in the synthesis of more complex molecules for pharmaceutical research . Researchers utilize this and similar acetyl-substituted heterocycles in the development of potential therapeutic agents, exploring a wide range of activities including antimicrobial and anticancer properties . The presence of the carbonyl group on the pyrrole ring and the acetyl substituent makes it a valuable building block for further chemical transformations and for studying structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQSJQDTTZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436865
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64483-69-8
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Acetyloxindole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyloxindole, a derivative of the oxindole heterocyclic scaffold, is a compound of interest within chemical and pharmaceutical research. However, publicly available information regarding its specific CAS number, detailed physicochemical properties, and comprehensive biological activities remains limited. This technical guide aims to consolidate the currently accessible information and provide a framework for future research endeavors. Due to the scarcity of data specifically for this compound, information from closely related and structurally similar compounds will be referenced to infer potential characteristics and guide experimental design.

Chemical Identification and Properties

A definitive CAS number for this compound (systematically named 5-acetyl-1,3-dihydro-2H-indol-2-one) is not readily found in major chemical databases. This suggests that it is a relatively uncommon compound that has not been extensively synthesized or characterized. For comparison, the closely related isomer, N-acetyloxindole, has the CAS number 21905-78-2.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated properties for this compound. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems for synthesis and purification.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Likely a solid at room temperatureBased on the properties of similar oxindole derivatives.
Melting Point Not availableFor comparison, N-acetyloxindole has a melting point of 127-131 °C.
Boiling Point Not availableN-acetyloxindole has a predicted boiling point of 399.8 °C at 760 mmHg.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Based on the general solubility of oxindole derivatives.
pKa Not available

Note: These values are predictions and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

G Conceptual Synthesis of this compound Oxindole Oxindole Reaction Friedel-Crafts Acylation Oxindole->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Purified this compound Purification->FinalProduct G Investigative Workflow for a Potential Kinase Inhibitor cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 Pathway Analysis Screening Cell-Based Proliferation Assay KinasePanel Kinase Panel Screening Screening->KinasePanel Identifies potential kinase targets WesternBlot Western Blot for Phospho-Proteins Screening->WesternBlot Confirms inhibition of a signaling pathway EnzymaticAssay In Vitro Kinase Assay (IC50) KinasePanel->EnzymaticAssay Quantifies inhibitory potency CellularAssay Cellular Target Engagement Assay WesternBlot->CellularAssay Confirms target engagement in cells PathwayMapping Mapping to Specific Signaling Pathways (e.g., MAPK, PI3K/Akt) EnzymaticAssay->PathwayMapping CellularAssay->PathwayMapping

5-Acetyloxindole molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "5-Acetyloxindole." However, a thorough literature and database search revealed a lack of consistent and substantial information for a compound with this specific name. It is plausible that the intended compound of interest was N-Acetyloxindole (also known as 1-Acetylindolin-2-one), for which there is available scientific data. This technical guide will, therefore, focus on the molecular structure, properties, and available biological information for N-Acetyloxindole.

Molecular Structure and Properties

N-Acetyloxindole is a derivative of oxindole where an acetyl group is attached to the nitrogen atom of the indolin-2-one core.

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol [1][2]

Below is a diagram of the molecular structure of N-Acetyloxindole.

Caption: Molecular structure of N-Acetyloxindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Acetyloxindole.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
CAS Number 21905-78-2[1]
Melting Point 127-131 °C[1]
Boiling Point 399.8 °C at 760 mmHg[1]
Density 1.275 g/cm³[1]

Experimental Protocols

Synthesis of N-Acetyloxindole

A common method for the synthesis of N-Acetyloxindole involves the acetylation of 2-oxoindole (oxindole) using acetic anhydride.

Reaction: 2-oxoindole + Acetic Anhydride → N-Acetyloxindole + Acetic Acid

Materials:

  • 2-oxoindole

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 2-oxoindole in an anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain pure N-Acetyloxindole.

Below is a diagram illustrating the experimental workflow for the synthesis of N-Acetyloxindole.

synthesis_workflow Synthesis Workflow of N-Acetyloxindole start Start dissolve Dissolve 2-oxoindole in anhydrous solvent start->dissolve cool Cool solution in ice bath dissolve->cool add_reagents Slowly add acetic anhydride (and optional pyridine catalyst) cool->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react wash Wash with saturated sodium bicarbonate solution react->wash extract Extract with organic solvent wash->extract dry Dry organic layer over anhydrous sodium sulfate extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate recrystallize Recrystallize crude product evaporate->recrystallize end Pure N-Acetyloxindole recrystallize->end

References

Synthesis of 5-Acetyloxindole from 5-Aminoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed multi-step synthesis of 5-acetyloxindole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 5-aminoindole. The synthesis involves a three-step reaction sequence: diazotization followed by hydroxylation of 5-aminoindole to yield 5-hydroxyindole, subsequent oxidation to 5-hydroxyoxindole, and final acetylation to produce the target molecule. This guide provides detailed experimental protocols, quantitative data in tabular format, and logical workflow diagrams to facilitate replication and further investigation in a research and development setting.

Synthetic Pathway Overview

The conversion of 5-aminoindole to this compound is proposed to proceed through the following three key transformations:

  • Step 1: Diazotization and Hydroxylation. The amino group of 5-aminoindole is first converted to a diazonium salt, which is subsequently displaced by a hydroxyl group under aqueous acidic conditions, characteristic of a Sandmeyer-type reaction, to yield 5-hydroxyindole.[1][2][3]

  • Step 2: Oxidation. The resulting 5-hydroxyindole is then oxidized at the C2 position of the indole ring to form the corresponding lactam, 5-hydroxyoxindole. This transformation can be achieved using various oxidizing agents.

  • Step 3: Acetylation. Finally, the phenolic hydroxyl group of 5-hydroxyoxindole is acetylated to afford the desired product, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Start 5-Aminoindole Step1_Product 5-Hydroxyindole Start->Step1_Product 1. NaNO2, H2SO4, H2O, 0-5 °C 2. CuSO4, H2O, heat Step2_Product 5-Hydroxyoxindole Step1_Product->Step2_Product Oxone, KBr, t-BuOH/H2O Final_Product This compound Step2_Product->Final_Product Acetic Anhydride, Pyridine

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 5-Hydroxyindole from 5-Aminoindole

This step involves the diazotization of the primary aromatic amine of 5-aminoindole, followed by a copper-catalyzed hydroxylation.[1][2]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminoindole in dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, prepare a solution of copper(II) sulfate in water and heat it to boiling.

  • Carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue heating the mixture for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 5-hydroxyindole.

Table 1: Reagents and Conditions for the Synthesis of 5-Hydroxyindole

Reagent/ParameterMolar Ratio (to 5-aminoindole)Concentration/AmountTemperature (°C)Time (h)
5-Aminoindole1.0---
Sodium Nitrite1.1-0-50.5
Sulfuric AcidExcessDilute0-50.5
Copper(II) SulfateCatalytic-1000.5
Solvent-Water--
Expected Yield -Moderate--
Step 2: Synthesis of 5-Hydroxyoxindole from 5-Hydroxyindole

This step utilizes an oxidation reaction to convert the indole to an oxindole. A green chemistry approach using Oxone and a halide catalyst is presented here.[4][5]

Experimental Protocol:

  • To a solution of 5-hydroxyindole and potassium bromide (KBr) in a mixture of tert-butanol and water (20:1) at room temperature, add Oxone in one portion.[6]

  • Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxyoxindole.

  • Purify the crude product by flash column chromatography.

Table 2: Reagents and Conditions for the Synthesis of 5-Hydroxyoxindole

Reagent/ParameterMolar Ratio (to 5-hydroxyindole)Concentration (M)Temperature (°C)Time (h)
5-Hydroxyindole1.00.1Room Temperature1-4
Oxone1.2-Room Temperature1-4
Potassium Bromide0.1-Room Temperature1-4
Solvent-t-BuOH/H₂O (20:1)--
Expected Yield -Good to Excellent--
Step 3: Synthesis of this compound from 5-Hydroxyoxindole

The final step involves the acetylation of the phenolic hydroxyl group of 5-hydroxyoxindole.

Experimental Protocol:

  • Dissolve 5-hydroxyoxindole in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of a strong acid.

  • Add acetic anhydride dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to yield this compound.

Table 3: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio (to 5-hydroxyoxindole)SolventTemperature (°C)Time (h)
5-Hydroxyoxindole1.0PyridineRoom Temperature2-6
Acetic Anhydride1.2-1.5-Room Temperature2-6
Expected Yield -High--

Workflow and Relationship Diagrams

The following diagrams illustrate the logical flow of the experimental work and the relationships between the key steps.

Experimental_Workflow cluster_step1 Step 1: Diazotization & Hydroxylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Acetylation s1_start Dissolve 5-Aminoindole s1_diazotization Diazotization (NaNO2, H2SO4) s1_start->s1_diazotization s1_hydroxylation Hydroxylation (CuSO4) s1_diazotization->s1_hydroxylation s1_workup Extraction & Purification s1_hydroxylation->s1_workup s1_product 5-Hydroxyindole s1_workup->s1_product s2_start Dissolve 5-Hydroxyindole s1_product->s2_start s2_oxidation Oxidation (Oxone, KBr) s2_start->s2_oxidation s2_workup Quenching & Purification s2_oxidation->s2_workup s2_product 5-Hydroxyoxindole s2_workup->s2_product s3_start Dissolve 5-Hydroxyoxindole s2_product->s3_start s3_acetylation Acetylation (Acetic Anhydride) s3_start->s3_acetylation s3_workup Workup & Purification s3_acetylation->s3_workup s3_product This compound s3_workup->s3_product

Figure 2: Detailed experimental workflow.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of this compound from 5-aminoindole. The proposed three-step synthesis employs well-established organic reactions and provides clear, actionable protocols for researchers in the field of drug discovery and development. The provided quantitative data and workflow diagrams are intended to serve as a valuable resource for the successful synthesis and further exploration of this important chemical entity. It is recommended that each step be optimized for yield and purity in a laboratory setting.

References

Biological activity of 5-Acetyloxindole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Acetyloxindole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest. Among its various substituted forms, this compound serves as a crucial intermediate and a core structure for the development of a diverse range of biologically active molecules. The presence of the acetyl group at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the appropriate indole precursor, followed by modifications to introduce the acetyl group and other desired functionalities.

A common synthetic route involves the Friedel-Crafts acylation of an oxindole. For instance, 3,5-diacetylindole can be synthesized from the acetylation of 3-acetylindole using acetyl chloride and aluminum chloride in a suitable solvent like nitrobenzene or methylene chloride.[1] Palladium-catalyzed cross-coupling reactions are also employed to synthesize 5-acylindoles, which can be precursors to this compound derivatives.[1]

One documented synthesis of oxindole derivatives involves the reaction of 5-amino-2-oxindole with 2-chloro-acetylchloride, followed by reaction with other intermediates and a subsequent Knoevenagel condensation to yield the final products.[2]

Biological Activities

Derivatives of the broader indole and oxindole class, including those with functionalities at the 5-position, exhibit a wide spectrum of biological activities.

Anticancer Activity

A significant area of investigation for oxindole derivatives is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines. For example, certain indole-chalcone derivatives have demonstrated sensitivity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values in the micromolar range.[3] Another study on 5-hydroxyindole-3-carboxylic acid esters, which share a similar substitution pattern, identified compounds with potent cytotoxicity against MCF-7 breast cancer cells, with one derivative showing a half-maximal effective concentration of 4.7 µM.[4]

The anticancer mechanism of these derivatives can be multifaceted, including the induction of apoptosis, inhibition of microtubule polymerization, and modulation of protein kinases and histone deacetylases.[2][5] For instance, some chalcone-indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[3]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

  • Kinase Inhibition: The azaindole scaffold, a bioisostere of the indole ring system, is a well-established pharmacophore for kinase inhibitors due to its ability to form hydrogen bonds within the ATP-binding site of kinases.[6] This suggests that this compound derivatives could also be designed as potent kinase inhibitors for targets such as AAK1, ALK, CDKs, and PI3K.[6]

  • α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significantly better inhibitory activity than the standard drug acarbose.[7] This highlights the potential of substituted oxindoles in the management of diabetes.

  • 5-Lipoxygenase (5-LOX) Inhibition: Isoxazole derivatives have been investigated for their 5-LOX inhibitory activity, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[8] Given the structural similarities, this compound-based compounds could also be explored for their potential to inhibit 5-LOX.

Quantitative Data Summary

The following tables summarize the reported biological activity data for various indole and oxindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indole/Oxindole Derivatives

Compound ClassCancer Cell LineIC50 / GI50Reference
Indole-chalcone derivativesMDA-MB-23113-19 µmol/L[3]
Chalcone-indole derivative 12Various0.22-1.80 µmol/L[3]
Quinoline-indole derivative 13Various2-11 nmol/L[3]
3-amino-1H-7-azaindole derivative 25HeLa3.7 µmol/L[3]
3-amino-1H-7-azaindole derivative 25HepG28.0 µmol/L[3]
3-amino-1H-7-azaindole derivative 25MCF-719.9 µmol/L[3]
5-hydroxyindole-3-carboxylic acid ester 5dMCF-74.7 µM[4]
Aglycone indole based alkaloidsH12993.79-4.24 μM[2]
Oxindole-pyrazole derivative 5HeLa, A549, MCF7, DU145~3 µM (average)[9]

Table 2: Enzyme Inhibitory Activity of Indole/Oxindole Derivatives

Compound ClassTarget EnzymeIC50Reference
Quinoline-indole derivative 13Tubulin polymerization2.09 µmol/L[3]
5-fluoro-2-oxindole derivative 3dα-glucosidase49.89 ± 1.16 μM[7]
5-fluoro-2-oxindole derivative 3fα-glucosidase35.83 ± 0.98 μM[7]
5-fluoro-2-oxindole derivative 3iα-glucosidase56.87 ± 0.42 μM[7]
Isoxazole derivative C65-Lipoxygenase< IC50 of reference[8]
Isoxazole derivative 35-Lipoxygenase8.47 μM[8]

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis.

Tubulin_Inhibition cluster_downstream Cellular Consequence 5-Acetyloxindole_Derivative 5-Acetyloxindole_Derivative Tubulin Tubulin 5-Acetyloxindole_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization 5-Acetyloxindole_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Arrest Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Kinase Inhibition and Downstream Signaling

Many oxindole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling. By blocking the activity of kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth. A common target is the family of receptor tyrosine kinases (RTKs).

Kinase_Inhibition_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR_Pathway RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK_Pathway 5-Acetyloxindole_Derivative 5-Acetyloxindole_Derivative 5-Acetyloxindole_Derivative->RTK Inhibits Cell_Survival Cell_Survival PI3K_AKT_mTOR_Pathway->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation

Caption: Inhibition of RTK signaling by this compound derivatives.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of the this compound derivative in kinase reaction buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities, particularly in the areas of oncology and enzyme inhibition. The versatility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for novel derivatives. The development of more selective kinase inhibitors and the exploration of their potential in combination therapies are also promising avenues for further investigation. The continued exploration of the chemical space around the this compound core is likely to yield novel therapeutic candidates for a variety of diseases.

References

5-Acetyloxindole: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its unique structural features have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Within this esteemed class of compounds, 5-acetyloxindole emerges as a particularly valuable building block. The presence of a reactive acetyl group at the C5 position of the oxindole core provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its potential as a foundational element in the design and development of novel therapeutics.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-oxindole. This electrophilic aromatic substitution introduces the acetyl group at the C5 position, which is activated by the electron-donating nature of the lactam nitrogen.

Diagram 1: Proposed Synthesis of this compound

G 2-Oxindole 2-Oxindole This compound This compound 2-Oxindole->this compound Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->2-Oxindole Reaction_Conditions Dichloromethane, 0 °C to rt Reaction_Conditions->2-Oxindole

Proposed synthetic route to this compound.
Experimental Protocol: Friedel-Crafts Acylation of 2-Oxindole (Proposed)

  • Reaction Setup: To a stirred solution of 2-oxindole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Acylating Agent: Acetyl chloride (1.2 equivalents) is added dropwise to the suspension over a period of 30 minutes.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated: 150-160 °C (based on similar structures)
Solubility Soluble in DMSO, DMF, and hot ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.6 (s, 1H, NH), 7.8-7.7 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.5 (s, 2H, CH₂), 2.5 (s, 3H, COCH₃) (Predicted)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 196.5, 176.0, 148.0, 131.5, 130.0, 128.5, 125.0, 109.0, 36.0, 26.5 (Predicted)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1710 (C=O, lactam), ~1680 (C=O, ketone), ~1620 (C=C, aromatic) (Predicted)
Mass Spectrum (EI) m/z (%): 175 (M⁺), 160, 132 (Predicted)

This compound as a Synthetic Building Block

The acetyl group of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, making it an excellent starting point for the synthesis of more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketone derivatives, which are valuable intermediates in their own right.

Diagram 2: Knoevenagel Condensation of this compound

G This compound This compound Product α,β-Unsaturated Ketone This compound->Product Knoevenagel Condensation Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->this compound Catalyst Piperidine, Ethanol, Reflux Catalyst->this compound

General scheme for Knoevenagel condensation.
  • Reaction Setup: A mixture of this compound (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in absolute ethanol is refluxed for 4-6 hours.

  • Product Formation: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried under vacuum to yield the desired (E)-3-(1,3-dihydro-2-oxo-indol-5-yl)-1-phenyl-propenone.

Chalcone Synthesis

The Claisen-Schmidt condensation of this compound with aromatic aldehydes in the presence of a strong base affords chalcone derivatives. Chalcones are a well-known class of bioactive compounds with a broad spectrum of pharmacological activities.

  • Reaction Setup: To a solution of this compound (1 equivalent) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (40%) is added dropwise at 0-5 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The mixture is then poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to give the pure chalcone derivative.

Applications in Drug Discovery

The oxindole core is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the oncology field. The ability to readily functionalize the this compound scaffold makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Derivatives of this compound can be explored for a variety of therapeutic targets, including but not limited to:

  • Kinase Inhibition: The oxindole nucleus is a well-established hinge-binding motif for many protein kinases. Modifications of the acetyl group can lead to the discovery of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Antimicrobial Agents: Indole and oxindole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

  • Antiviral and Antiparasitic Drugs: The diverse functionalities that can be introduced from the 5-acetyl group allow for the exploration of novel pharmacophores with potential antiviral and antiparasitic activities.

Diagram 3: Drug Discovery Workflow with this compound

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization Start This compound Reaction1 Knoevenagel Condensation Start->Reaction1 Reaction2 Chalcone Synthesis Start->Reaction2 Reaction3 Other Reactions Start->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Workflow for leveraging this compound in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its acetyl group provide medicinal chemists with a powerful tool to generate novel and diverse molecular scaffolds. The established biological importance of the oxindole core further underscores the potential for discovering new therapeutic agents derived from this promising starting material. This guide serves as a foundational resource for researchers looking to harness the synthetic utility of this compound in their drug development endeavors.

Potential Therapeutic Applications of 5-Substituted Oxindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial topic of interest was 5-Acetyloxindole, a comprehensive literature search revealed a scarcity of specific data for this particular compound. Therefore, this technical guide focuses on a closely related and well-researched class of compounds, 5-Fluoro-2-oxindole derivatives , to provide a detailed overview of the therapeutic potential within this scaffold. The principles, experimental methodologies, and potential mechanisms of action discussed herein are likely to have relevance for other 5-substituted oxindoles, including this compound.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at the C5 position of the oxindole ring have been shown to significantly influence the pharmacological properties of these molecules, leading to the development of potent inhibitors of various enzymes implicated in disease. This guide explores the therapeutic potential of 5-fluoro-2-oxindole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. These compounds have shown promise as anticancer agents and inhibitors of enzymes such as α-glucosidase, highlighting their potential in the treatment of cancer and diabetes.[2][3]

Synthesis of 5-Fluoro-2-Oxindole Derivatives

A general and efficient method for the synthesis of 5-fluoro-2-oxindole derivatives involves the Knoevenagel condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.[2]

General Experimental Protocol: Synthesis of (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones

Materials:

  • 5-Fluoro-2-oxindole

  • Substituted aromatic aldehydes

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equivalent) in ethanol, add the desired substituted aromatic aldehyde (1.5 mmol, 1.5 equivalents).

  • Add potassium hydroxide (6.0 mmol, 6.0 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.[2]

This synthetic route is versatile and allows for the generation of a diverse library of 5-fluoro-2-oxindole derivatives by varying the substituted aldehyde.

Therapeutic Applications and Biological Activity

5-Fluoro-2-oxindole derivatives have demonstrated significant potential in several therapeutic areas, most notably in cancer and metabolic diseases.

Anticancer Activity

Several 5-fluoro-2-oxindole derivatives have been investigated for their anticancer properties. For instance, compound 3g from a synthesized series demonstrated significant growth inhibition against a panel of human cancer cell lines.[3]

Table 1: In Vitro Anticancer Activity of Selected 5-Fluoro-2-Oxindole Derivatives [3]

CompoundCancer Cell LineGrowth Inhibition (%)
3g Leukemia>70
Breast Cancer (T-47D)96.17
Ovarian Cancer (NCI/ADR-RES)95.13
Lung Cancer (HOP-92)95.95
CNS Cancer (SNB-75)89.91

The mechanism of anticancer activity for some of these derivatives is believed to involve the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for tumor angiogenesis.[3]

α-Glucosidase Inhibition

A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Several compounds exhibited potent inhibition, suggesting their potential as therapeutic agents for type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-Oxindole Derivatives [2]

CompoundIC50 (µM)
3d 49.89 ± 1.16
3f 35.83 ± 0.98
3i 56.87 ± 0.42
Acarbose (Reference)569.43 ± 43.72

The data indicates that these compounds are significantly more potent than the reference drug, acarbose.

Mechanism of Action

The therapeutic effects of 5-fluoro-2-oxindole derivatives are attributed to their ability to interact with and modulate the activity of specific biological targets.

Kinase Inhibition in Cancer

In the context of cancer, these compounds often function as ATP-competitive kinase inhibitors. The oxindole core mimics the adenine region of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's active site. Substituents at the C5 position can further enhance binding affinity and selectivity.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Substrate Hinge->Substrate Phosphorylates Phosphorylated\nSubstrate Phosphorylated Substrate Substrate->Phosphorylated\nSubstrate Leads to Oxindole 5-Fluoro-2-Oxindole Derivative Oxindole->Hinge Competitively Binds Cell Proliferation\n& Angiogenesis Cell Proliferation & Angiogenesis Oxindole->Cell Proliferation\n& Angiogenesis Inhibits Phosphorylated\nSubstrate->Cell Proliferation\n& Angiogenesis Alpha_Glucosidase_Inhibition E α-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) I Inhibitor (I) (5-Fluoro-2-Oxindole Derivative) NCI60_Workflow start Start step1 Inoculate NCI-60 cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Add test compound (e.g., 10 µM) step2->step3 step4 Incubate for 48h step3->step4 step5 Fix cells with TCA step4->step5 step6 Stain with SRB step5->step6 step7 Read absorbance step6->step7 end Calculate % Growth Inhibition step7->end

References

5-Acetyloxindole: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds and approved therapeutics. While specific literature on 5-Acetyloxindole is notably scarce, the broader class of 5-substituted oxindoles has garnered significant attention for its diverse pharmacological activities, particularly as potent kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 5-substituted oxindoles, using this information to build a predictive framework for the properties and potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Introduction to the Oxindole Scaffold

The oxindole ring system, a bicyclic aromatic structure composed of a fused benzene and pyrrolidone ring, is a cornerstone in drug discovery. Its rigid conformation and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Substitutions on the oxindole core, particularly at the 5-position of the benzene ring, have been shown to significantly modulate the biological activity of these compounds, leading to the development of potent and selective inhibitors of various enzymes, with a pronounced focus on protein kinases.[1][2]

Synthesis of 5-Substituted Oxindoles

A general experimental protocol for this type of synthesis is as follows:

Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Substituted Oxindoles [3][4]

  • Substrate Preparation: The appropriately substituted aniline (e.g., 4-aminoacetophenone for the synthesis of this compound) is reacted with chloroacetyl chloride in the presence of a base to form the corresponding N-(substituted phenyl)-2-chloroacetamide.

  • Cyclization Reaction: The resulting α-chloroacetanilide is subjected to an intramolecular Heck-type reaction. A typical reaction setup would involve dissolving the substrate in an appropriate solvent (e.g., toluene or dioxane) with a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a duration determined by reaction monitoring (typically several hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 5-substituted oxindole.

This method offers good yields and tolerates a wide range of functional groups, making it a versatile approach for the synthesis of a library of 5-substituted oxindoles, including the target this compound.

Biological Activity and Therapeutic Potential

The oxindole scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[1][2] Research has demonstrated that 5-substituted oxindoles exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5] A significant area of investigation has been their role as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]

Kinase Inhibition

Many 5-substituted oxindole derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Bruton's Tyrosine Kinase (BTK).[1][2] By targeting these kinases, these compounds can disrupt key signaling pathways involved in tumor growth, angiogenesis, and cell survival.

The following table summarizes quantitative data for the biological activity of several representative 5-substituted oxindoles, illustrating the impact of the 5-substituent on their inhibitory potency.

Compound/DerivativeTarget Kinase(s)IC50 (µM)Cell LineReference
5-fluoro-2-oxindole derivative 3f α-glucosidase35.83 ± 0.98-[6]
5-fluoro-2-oxindole derivative 3d α-glucosidase49.89 ± 1.16-[6]
5-cyano-oxindole 11 GSK3β3.37-[7]
5-chlorooxindole-based hybrid 9f -19.26 ± 0.65MCF-7[8]
5-methyl-oxindole derivative 6e -0.39 ± 0.05-[8]
Spiro oxindole derivative 6 -3.55 ± 0.49MCF-7[9]
Spiro oxindole derivative 6 -4.40 ± 0.468MDA-MB-231[9]
Oxindole-based compound III FLT3 kinase2.49-[10]
Oxindole-based compound III -4.3MV4-11[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many biologically active 5-substituted oxindoles is the inhibition of protein kinase activity. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade.

A representative signaling pathway often targeted by oxindole derivatives is the Receptor Tyrosine Kinase (RTK) pathway, which plays a central role in cell proliferation, survival, and angiogenesis.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Oxindole 5-Substituted Oxindole (e.g., this compound) Oxindole->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT pathways) P_RTK->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival

References

An In-depth Technical Guide to 1-Acetyloxindole: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyloxindole (also known as N-Acetyloxindole), a synthetically derived oxindole compound. While the initial query concerned "5-Acetyloxindole," extensive research indicates that 1-Acetyloxindole (CAS 21905-78-2) is the compound of significant scientific interest. This document details its discovery, historical development, physicochemical properties, and key biological activities. Particular focus is given to its roles as a P2Y1 purinergic receptor antagonist and a potential inhibitor of salicylate synthase in Mycobacterium tuberculosis. Detailed experimental protocols, quantitative biological data, and a visualization of its role in the purinergic signaling pathway are provided to support further research and drug development efforts.

Introduction and Discovery

The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. The introduction of an acetyl group at the nitrogen atom (position 1) of the oxindole core yields 1-Acetyloxindole, a compound that has garnered attention for its specific biological activities.

Key Historical Milestones:

  • The study of oxindole chemistry dates back to the 19th century, with significant interest in its synthesis and reactivity.

  • The development of various acylation methods throughout the 20th century provided the chemical tools necessary for the preparation of N-acyl derivatives like 1-Acetyloxindole.

  • More recently, 1-Acetyloxindole has been identified as a valuable tool compound and a potential therapeutic lead, particularly in the fields of thrombosis and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Acetyloxindole is presented in the table below.

PropertyValueReference
CAS Number 21905-78-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 127-131 °C
Boiling Point 399.8 °C at 760 mmHg
Density 1.275 g/cm³
Solubility Soluble in organic solvents such as DMSO and methanol.

Synthesis and Characterization

The most common and direct method for the synthesis of 1-Acetyloxindole is the N-acetylation of oxindole.

General Experimental Protocol for the Synthesis of 1-Acetyloxindole

Materials:

  • Oxindole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oxindole (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add pyridine (1.2 equivalents) to the solution. Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-Acetyloxindole as a pure solid.

Characterization Data

The structure of the synthesized 1-Acetyloxindole should be confirmed by spectroscopic methods.

SpectroscopyExpected Data
¹H NMR Peaks corresponding to the aromatic protons of the oxindole ring, the methylene protons at the 3-position, and a singlet for the acetyl methyl protons.
¹³C NMR Resonances for the carbonyl carbons (amide and acetyl), the aromatic carbons, the methylene carbon, and the acetyl methyl carbon.
IR Spectroscopy Characteristic absorption bands for the amide and acetyl carbonyl groups (typically around 1700-1750 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 1-Acetyloxindole.

Biological Activities and Drug Development Potential

1-Acetyloxindole has emerged as a compound of interest due to its specific interactions with biological targets, suggesting its potential as a therapeutic agent.

P2Y1 Purinergic Receptor Antagonism

The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in ADP-mediated platelet aggregation. Antagonists of this receptor are of significant interest as potential antithrombotic agents.[1]

Mechanism of Action:

1-Acetyloxindole acts as an antagonist at the P2Y1 receptor, inhibiting the downstream signaling cascade that leads to platelet activation and aggregation. This activity makes it a valuable tool for studying purinergic signaling and a potential starting point for the development of new antiplatelet therapies.

Quantitative Data:

Inhibition of Mycobacterium tuberculosis Salicylate Synthase

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the synthesis of siderophores, such as mycobactin, for iron acquisition, which is essential for its survival and virulence. Salicylate synthase (MbtI) is a key enzyme in the mycobactin biosynthesis pathway.[2]

Mechanism of Action:

1-Acetyloxindole has been identified as a potential inhibitor of MbtI. By blocking this enzyme, it can disrupt the iron-scavenging ability of the bacteria, thereby inhibiting its growth. This presents a novel target for the development of new anti-tuberculosis drugs.

Quantitative Data:

Similar to its P2Y1 antagonist activity, specific inhibitory concentrations (e.g., IC50) for 1-Acetyloxindole against MbtI are a subject for further detailed investigation. The initial identification suggests a promising avenue for the development of more potent derivatives.

Signaling Pathway and Experimental Workflow Diagrams

Purinergic P2Y1 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the P2Y1 receptor and the putative point of inhibition by a P2Y1 antagonist like 1-Acetyloxindole.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation Antagonist 1-Acetyloxindole (Antagonist) Antagonist->P2Y1 inhibits

Caption: P2Y1 Receptor Signaling Pathway and Inhibition.

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of 1-Acetyloxindole.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Start Oxindole + Acetic Anhydride Reaction N-Acetylation Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment Purification->Purity Structure Structure Confirmation NMR->Structure NMR->Purity IR->Structure MS->Structure

Caption: Synthesis and Characterization Workflow.

Conclusion and Future Directions

1-Acetyloxindole is a synthetically accessible compound with demonstrated biological activities that warrant further investigation. Its role as a P2Y1 receptor antagonist and a potential inhibitor of a key enzyme in Mycobacterium tuberculosis positions it as a valuable lead compound in drug discovery programs for antithrombotic and anti-infective agents. Future research should focus on elucidating its precise binding mode and potency through detailed quantitative assays and structural biology studies. Furthermore, the synthesis and evaluation of analogs of 1-Acetyloxindole could lead to the development of more potent and selective therapeutic candidates. This guide provides a foundational resource for researchers embarking on such endeavors.

References

5-Acetyloxindole: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information and handling precautions for 5-Acetyloxindole (CAS No. 64483-69-8). The content is intended to support researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound. This document synthesizes available safety data, outlines relevant experimental methodologies for hazard assessment, and provides visual workflows for risk management and handling procedures.

GHS Hazard Classification and Statements

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following pictograms and hazard statements summarize the potential risks associated with this compound.

Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Data

Comprehensive toxicological studies providing specific quantitative data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not publicly available at the time of this publication. The Safety Data Sheet for this compound explicitly states "no data available" for these metrics.

In the absence of specific experimental values for this compound, the following table outlines the GHS classification criteria for the assigned hazard statements. This provides a basis for understanding the potential toxicity of the compound.

Hazard StatementGHS Hazard Class & CategoryGHS Classification Criteria (for the assigned category)
H302 Acute toxicity, oral (Category 4)Acute Toxicity Estimate (ATE) for oral exposure: > 300 and ≤ 2000 mg/kg body weight.
H315 Skin corrosion/irritation (Category 2)Causes reversible skin irritation. Mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for oedema in at least 2 of 3 tested animals.
H319 Serious eye damage/eye irritation (Category 2A)Causes reversible eye irritation within 21 days. Mean score of ≥ 1 for corneal opacity or iritis, or ≥ 2 for conjunctival redness or chemosis in at least 2 of 3 tested animals.
H335 Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationTransient target organ effects (respiratory tract irritation) for which a chemical may not meet the criteria to be classified in Categories 1 or 2.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental protocols that would be employed to determine the GHS hazard classifications.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level. The outcome of this first step (number of animals surviving or moribund) determines the next step, which could involve dosing another group of animals at a lower or higher dose level.

  • Animal Model: Healthy, young adult female rats are the preferred species.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • At the end of the study, all animals are subjected to gross necropsy.

  • Classification: The substance is classified into one of the GHS categories based on the number of animals that die at specific dose levels.

Acute Dermal Irritation (OECD Guideline 404)[1]

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation.[1]

  • Principle: The test substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is observed and scored over a specified period.[1]

  • Animal Model: The albino rabbit is the recommended species.[1]

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal.

    • The test substance (0.5 g or 0.5 mL) is applied to a small area of the skin and covered with a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a standardized scale.

  • Classification: The substance is classified as a skin irritant if it produces reversible inflammatory changes in the skin.[1]

Acute Eye Irritation (OECD Guideline 405)[2][3][4][5]

This test is designed to evaluate the potential of a substance to cause eye irritation or damage.[2][3][4][5]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is then evaluated by scoring lesions of the cornea, iris, and conjunctiva.[2][3][4][5]

  • Animal Model: The albino rabbit is the preferred species.[2]

  • Procedure:

    • The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[2][3]

    • The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[3][5]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[4]

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[2][4]

Acute Inhalation Toxicity (OECD Guideline 403)[6][7][8]

This guideline outlines the procedure for assessing the toxicity of a substance upon inhalation.[6][7][8]

  • Principle: Animals are exposed to the test substance, typically for 4 hours, in a whole-body or nose-only inhalation chamber. The concentration that is lethal to 50% of the test animals (LC50) is determined.[8]

  • Animal Model: The rat is the preferred species.[8]

  • Procedure:

    • Groups of animals are exposed to different concentrations of the test substance as a gas, vapor, or aerosol.

    • Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

    • Mortality, clinical signs, and body weight changes are recorded.

    • A gross necropsy is performed on all animals.

  • Classification: The substance is classified into a GHS category based on its LC50 value.[8]

Handling Precautions and Risk Management

Given the hazardous properties of this compound, a thorough risk assessment should be conducted before any handling. The following workflows and precautions are recommended.

Chemical Risk Assessment Workflow

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following diagram illustrates a general workflow for assessing and mitigating the risks associated with handling chemical compounds like this compound.

Chemical Risk Assessment Workflow cluster_assessment Risk Assessment cluster_implementation Control Implementation cluster_review Review and Monitoring start Identify Hazards (Review SDS for this compound) evaluate Evaluate Risks (Consider quantity, frequency of use, and procedure) start->evaluate control Determine Control Measures (Based on Hierarchy of Controls) evaluate->control engineering Engineering Controls (e.g., Fume hood, ventilated enclosure) control->engineering admin Administrative Controls (e.g., SOPs, training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, safety glasses, lab coat) admin->ppe implement Implement Controls and Perform Work ppe->implement review Review and Monitor Effectiveness (Regularly review procedures and controls) implement->review review->start Re-assess if changes occur

Caption: A workflow for assessing and managing the risks of handling this compound.

Recommended Handling Procedures for Powdered this compound

As this compound is a solid, likely in powdered form, specific precautions should be taken to minimize inhalation and dermal exposure. The hierarchy of controls should be applied to determine the most effective safety measures.

Hierarchy of Controls for Handling Powdered this compound cluster_controls Control Measures (Most to Least Effective) elimination Elimination/Substitution (Use a safer alternative if possible) engineering Engineering Controls (Use a chemical fume hood or ventilated balance enclosure) admin Administrative Controls (Develop Standard Operating Procedures (SOPs), provide training, designate work areas) ppe Personal Protective Equipment (PPE) (Wear appropriate gloves, safety glasses with side shields, and a lab coat) end Safe Handling Achieved ppe->end Least Effective start Task: Weighing/Handling This compound Powder start->elimination Most Effective

Caption: A hierarchy of controls for the safe handling of powdered this compound.

Specific Handling Precautions
  • Engineering Controls:

    • Always handle this compound in a well-ventilated area.

    • Use a certified chemical fume hood, especially when handling the powder, to avoid the formation and inhalation of dust and aerosols.

    • For weighing, a ventilated balance enclosure is recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Remove contaminated clothing and wash it before reuse.

Storage and Disposal

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

    • Do not allow the chemical to enter drains or waterways.

First-Aid Measures

  • If Swallowed: Rinse mouth. Get medical help.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

This technical guide is intended to provide comprehensive safety information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to ensure that all appropriate safety precautions are in place. Always consult the most recent Safety Data Sheet for this compound before use.

References

Solubility of 5-Acetyloxindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyloxindole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for the parent compound, 2-Oxindole, as a predictive reference. This guide also outlines standard experimental protocols for solubility determination and presents a hypothetical signaling pathway to illustrate the potential biological context of oxindole derivatives.

Core Focus: Solubility and Experimental Methodologies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore essential for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data (Proxy Data for 2-Oxindole)
SolventTemperature (K)Mole Fraction Solubility (x10^3)
Methanol 278.151.85
288.152.54
298.153.48
308.154.75
318.156.45
Ethanol 278.151.21
288.151.69
298.152.36
308.153.28
318.154.54
Isopropanol 278.150.68
288.150.98
298.151.40
308.151.98
318.152.81
n-Butanol 278.150.95
288.151.35
298.151.90
308.152.66
318.153.71
Ethyl Acetate 278.150.53
288.150.78
298.151.15
308.151.68
318.152.44
Acetone 278.152.11
288.152.89
298.153.94
308.155.34
318.157.19
Acetonitrile 278.151.39
288.151.95
298.152.71
308.153.75
318.155.18
Toluene 278.150.12
288.150.18
298.150.28
308.150.43
318.150.66
Cyclohexane 278.150.01
288.150.02
298.150.03
308.150.04
318.150.06
1,4-Dioxane 278.152.35
288.153.21
298.154.35
308.155.86
318.157.84
N,N-Dimethylformamide (DMF) 278.1510.25
288.1512.87
298.1516.03
308.1519.85
318.1524.46
Dimethyl Sulfoxide (DMSO) 278.1515.67
288.1519.23
298.1523.54
308.1528.76
318.1535.01

Note: The acetyl group at the 5-position of the oxindole ring is expected to influence solubility. Theoretical studies on oxindole derivatives suggest that the electrostatic interactions, dispersion, repulsion, and cavitation energies all contribute to the overall free energy of solvation.[2] The presence of the acetyl group, a polar substituent, may enhance solubility in polar solvents compared to the parent oxindole.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments commonly employed in pharmaceutical research.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration (using a filter that does not adsorb the solute) can be used to separate the solid and liquid phases.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add to Solvent in Sealed Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation or Centrifugation C->D E Collect Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Quantify Concentration G->H

Caption: Workflow for equilibrium solubility determination.

Hypothetical Signaling Pathway for Oxindole Derivatives

Oxindole and its derivatives have been reported to exhibit a range of biological activities, including potential anticancer effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound analog, leading to the inhibition of cell proliferation. This is a generalized representation and requires experimental validation for this compound itself.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Tyrosine Kinase Receptor->Kinase1 Activation Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation TF_Activation Transcription Factor Activation Kinase2->TF_Activation Gene_Expression Gene Expression (Proliferation Genes) TF_Activation->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Compound This compound Analog Compound->Kinase1 Inhibition

Caption: Hypothetical kinase inhibition pathway.

References

Methodological & Application

Synthesis of 5-Acetyloxindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-acetyloxindole, a key intermediate for various pharmacologically active compounds, is of significant interest. This document provides detailed application notes and a representative protocol for its preparation, primarily through the Friedel-Crafts acylation of oxindole.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of an acetyl group at the 5-position of the oxindole scaffold provides a handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of oxindole. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of the oxindole nucleus.

Principle of the Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation of oxindole with an acylating agent, typically acetyl chloride or acetic anhydride, is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the oxindole molecule. The amide group in the oxindole ring is a moderate activating group and an ortho-, para-director. Due to steric hindrance at the ortho-positions (4 and 6), the acylation reaction is generally expected to occur regioselectively at the para-position (5-position).

Experimental Protocols

Materials and Equipment:

  • Oxindole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (e.g., 2.2 equivalents) in a suitable anhydrous solvent such as nitrobenzene or dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath with stirring. Slowly add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel to the cooled suspension. The addition should be controlled to maintain a low temperature.

  • Addition of Oxindole: After the addition of acetyl chloride is complete, add oxindole (1.0 equivalent) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition of oxindole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate HCl gas.

  • Work-up:

    • If nitrobenzene was used as the solvent, it can be removed by steam distillation.

    • If dichloromethane was used, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure product.

Data Presentation

The following table summarizes the key parameters and expected (but currently unconfirmed) data for the synthesis of this compound. Researchers should record their experimental data in a similar format for comparison and optimization.

ParameterExpected/Representative Value
Reactants
Oxindole (molar ratio)1.0
Acetyl Chloride (molar ratio)1.1 - 1.5
Aluminum Chloride (molar ratio)2.2 - 3.0
Reaction Conditions
SolventNitrobenzene or Dichloromethane
Temperature0 °C to room temperature (or gentle reflux)
Reaction Time2 - 6 hours (monitor by TLC)
Product Characterization
Product NameThis compound (5-acetyl-1,3-dihydro-2H-indol-2-one)
AppearanceCrystalline solid
Yield (%)Not specifically reported; typical Friedel-Crafts yields can vary widely.
Melting Point (°C)To be determined experimentally.
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Expected signals for aromatic protons, CH₂ of the lactam, NH, and acetyl CH₃.
¹³C NMR (CDCl₃, δ ppm)Expected signals for aromatic carbons, carbonyls, CH₂, and acetyl CH₃.
IR (KBr, cm⁻¹)Expected peaks for N-H, C=O (amide and ketone), and aromatic C-H stretches.
Mass Spectrometry (m/z)Expected molecular ion peak corresponding to C₁₀H₉NO₂.

Visualizations

Friedel-Crafts Acylation of Oxindole: Reaction Pathway

G Oxindole Oxindole SigmaComplex σ-Complex Intermediate Oxindole->SigmaComplex Electrophilic Attack AcetylChloride Acetyl Chloride (CH₃COCl) AcyliumIon_complex Acylium Ion-AlCl₄⁻ Complex [CH₃CO]⁺[AlCl₄]⁻ AcetylChloride->AcyliumIon_complex + AlCl₃ AlCl3_cat Aluminum Chloride (AlCl₃) AcyliumIon_complex->SigmaComplex Product This compound SigmaComplex->Product Deprotonation HCl_AlCl3 HCl + AlCl₃

Caption: Reaction pathway for the Friedel-Crafts acylation of oxindole.

Experimental Workflow for this compound Synthesis

G start Start setup Reaction Setup: - Oxindole - Acetyl Chloride - AlCl₃ - Anhydrous Solvent start->setup reaction Reaction: - Cool to 0-5 °C - Stir for 2-6 h setup->reaction quench Quenching: - Pour into ice/HCl mixture reaction->quench workup Work-up: - Extraction with CH₂Cl₂ - Washing with NaHCO₃ and brine quench->workup purification Purification: - Drying over Na₂SO₄ - Concentration - Recrystallization workup->purification analysis Characterization: - Yield, MP, NMR, IR, MS purification->analysis end End Product: This compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Characterization of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyloxindole, also known as 1-acetylindolin-2-one, is a derivative of oxindole. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, making it a significant area of interest in medicinal chemistry and drug development. Accurate and robust analytical methods are crucial for the characterization, quality control, and study of such compounds. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Due to a lack of extensive publicly available experimental data specifically for this compound, the following protocols and expected data are based on established analytical methodologies for closely related indole and oxindole derivatives. These methods serve as a strong starting point for developing and validating specific analytical procedures for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is essential for the development of appropriate analytical methods, including solvent selection and optimization of chromatographic conditions.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 127-131 °C[1]
Boiling Point 399.8 °C at 760 mmHg[1]
LogP 1.18720[1]
Density 1.275 g/cm³[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying this compound in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.

4. Data Presentation: Expected HPLC Parameters

ParameterExpected Value/Range
Retention Time (t_R_) 5 - 15 min (highly dependent on exact conditions)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given its boiling point, this compound is amenable to GC-MS analysis, potentially with derivatization to improve volatility and peak shape.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • (Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • This compound reference standard.

2. GC-MS Conditions (Starting Point):

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (10:1).

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40 - 400.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Optional Derivatization (Silylation): To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes. Cool before injection.

4. Data Presentation: Expected GC-MS Data

ParameterExpected Value/Fragment (m/z)
Molecular Ion [M]⁺ 175
Major Fragments Fragments corresponding to the loss of the acetyl group (m/z 133) and other characteristic fragments of the oxindole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • This compound sample.

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure complete dissolution.

3. NMR Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

4. Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CH₂ (C3) ~3.6 s
CH₃ (Acetyl) ~2.6 s

| Aromatic CH | 7.0 - 8.0 | m |

¹³C NMR (Predicted in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Oxindole) ~175
C=O (Acetyl) ~170
Aromatic C 110 - 145
CH₂ (C3) ~36

| CH₃ (Acetyl) | ~24 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample (solid).

2. Sample Preparation and Analysis:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

3. Data Presentation: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Amide)1700 - 1750Strong
C=O Stretch (Ketone)1680 - 1720Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong

Visualizations

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR FTIR Spectroscopy Sample->IR Filtration Filtration (for HPLC) Dissolution->Filtration Derivatization Derivatization (optional for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR HPLC HPLC-UV/PDA Filtration->HPLC GCMS GC-MS Derivatization->GCMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Structure_ID Structural Identification GCMS->Structure_ID NMR->Structure_ID Functional_Groups Functional Group Analysis IR->Functional_Groups Confirmation Structural Confirmation Structure_ID->Confirmation Functional_Groups->Confirmation

Caption: General analytical workflow for the characterization of this compound.

Hypothetical Signaling Pathway Involvement

Oxindole derivatives are known to interact with various signaling pathways, for instance, by inhibiting protein kinases. The diagram below illustrates a simplified, hypothetical kinase inhibition pathway.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cell_Response Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. While specific experimental parameters may require optimization, the provided protocols for HPLC, GC-MS, NMR, and IR spectroscopy are based on well-established principles for analogous compounds and serve as an excellent starting point for researchers, scientists, and drug development professionals. The successful application of these techniques will enable robust quality control, structural elucidation, and further investigation of the properties and potential applications of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Acetyloxindole Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of 5-Acetyloxindole. The described protocol is suitable for routine quality control, stability studies, and research applications involving this compound. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent separation and quantification of this compound and its potential impurities.

Introduction

This compound is a chemical intermediate with a core oxindole structure, a scaffold found in numerous biologically active compounds and pharmaceuticals. As with any compound intended for research or drug development, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Principle of the Method

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and an aqueous buffer. This compound, being a moderately polar aromatic compound, is retained on the column and then eluted by the mobile phase. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

Equipment and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound Reference Standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile 60:40 v/v):

    • Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the phosphate buffer with 400 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • This stock solution has a concentration of 100 µg/mL.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (estimated based on similar indole derivatives)
Run Time 20 minutes

Data Presentation

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

A hypothetical chromatogram and the corresponding data are presented below for illustrative purposes.

Table 2: Hypothetical Chromatographic Data for this compound Purity Analysis

Peak NumberRetention Time (min)Peak AreaArea (%)Identification
13.515000.10Impurity A
25.230000.20Impurity B
3 8.1 1489500 99.30 This compound
412.760000.40Impurity C
Total 1500000 100.00

Potential Impurities and Forced Degradation

To develop a stability-indicating method, forced degradation studies are essential to identify potential degradation products.[1][2][3] The oxindole ring is susceptible to degradation under various stress conditions.

  • Acid/Base Hydrolysis: The amide bond in the oxindole ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The electron-rich aromatic ring and the lactam functionality can be targets for oxidation, which can be induced by treating the sample with hydrogen peroxide.[4]

  • Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the molecule.

  • Photodegradation: Exposure to UV light may induce degradation.

Potential process-related impurities could arise from the synthesis of this compound, which is often prepared via Friedel-Crafts acylation of oxindole.[5][6] These impurities may include:

  • Unreacted Oxindole: The starting material for the acylation reaction.

  • Di-acylated Products: Polysubstitution can occur during the Friedel-Crafts reaction.[5]

  • Other Isomers: Acylation at different positions on the aromatic ring.

The developed HPLC method should demonstrate the ability to separate the this compound peak from all potential process-related impurities and degradation products.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 60:40) set_conditions Set HPLC Conditions (Table 1) prep_mobile_phase->set_conditions prep_standard Prepare Standard Solution (100 µg/mL) inject_samples Inject Blank, Standard, and Sample Solutions prep_standard->inject_samples prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->inject_samples set_conditions->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Experimental workflow for the HPLC analysis of this compound purity.

Conclusion

The RP-HPLC method described in this application note is a simple, precise, and reliable technique for determining the purity of this compound. The method is suitable for implementation in quality control laboratories for routine analysis and can be further validated to be a stability-indicating method by performing forced degradation studies and ensuring the separation of all degradation products. This will provide a comprehensive understanding of the stability profile of this compound, which is crucial for its application in research and drug development.

References

Application Note: Quantitative Analysis of 5-Acetyloxindole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Acetyloxindole in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound.

Introduction

This compound is an oxindole derivative of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[1] This document provides a comprehensive protocol for the determination of this compound in human plasma, based on established methodologies for similar indole-containing compounds.[2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for sample extraction[2][4]:

  • Thaw plasma samples and calibration standards/quality control samples on ice.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.[2][5]

  • Column: C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: 176.2 -> 134.1 (Quantifier), 176.2 -> 106.1 (Qualifier)

    • This compound-d3 (IS): 179.2 -> 137.1

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[2] The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Mid100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting validation_parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Accuracy Accuracy Method Validated Bioanalytical Method Accuracy->Method Precision Precision Precision->Method Selectivity Selectivity Selectivity->Method Linearity Linearity & Range Linearity->Method LLOQ LLOQ LLOQ->Method FreezeThaw Freeze-Thaw FreezeThaw->Method BenchTop Bench-Top BenchTop->Method LongTerm Long-Term LongTerm->Method StockSolution Stock Solution StockSolution->Method MatrixEffect Matrix Effect MatrixEffect->Method Recovery Recovery Recovery->Method

References

Application Notes and Protocols for 5-Acetyloxindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The oxindole scaffold is a privileged structure in medicinal chemistry, known for its role in numerous kinase inhibitors and other therapeutic agents. 5-Acetyloxindole, as a functionalized oxindole, represents a valuable fragment for screening campaigns due to its synthetic tractability and potential for diverse interactions with protein targets. These application notes provide a comprehensive guide to utilizing this compound in FBDD, from initial screening to hit validation and elaboration.

The indole and oxindole cores are fundamental components in the development of various kinase inhibitors.[1][2] The versatility of these scaffolds allows for the design of potent and selective inhibitors targeting a range of kinases involved in cancer and other diseases.[1][2][3]

Key Applications of the this compound Fragment

The this compound fragment is particularly well-suited for targeting ATP-binding sites of kinases, a common strategy in cancer drug discovery.[2][4] The acetyl group can act as a hydrogen bond acceptor, while the oxindole core can engage in various interactions within the binding pocket. Furthermore, the acetyl moiety provides a convenient chemical handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to increase affinity and selectivity.[3]

Derivatives of the broader oxindole class have demonstrated inhibitory activity against a variety of protein targets, including:

  • Protein Kinases: Numerous oxindole-based compounds have been developed as inhibitors of kinases such as FLT3, CDK2, and EGFR.[1][2][5]

  • SARS-CoV-2 Main Protease (Mpro): An oxindole derivative was identified as a non-competitive inhibitor of Mpro.[6]

  • α-Glucosidase: 5-fluoro-2-oxindole derivatives have shown potential as α-glucosidase inhibitors.[7]

Experimental Protocols

A typical FBDD workflow involving this compound would follow a multi-stage process of screening, validation, and optimization.

Fragment Library Screening

The initial step involves screening a library of fragments, including this compound, to identify weak binders to the target protein. High-throughput and sensitive biophysical techniques are essential for this phase.

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR plates and instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically in the range of 2-5 µM.

  • Dispense the master mix into the wells of a qPCR plate.

  • Add this compound to the wells to a final concentration of 100-500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Perform the thermal melt experiment using a qPCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Calculate the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of this compound compared to the DMSO control indicates binding.

Hit Validation and Characterization

Fragments identified in the primary screen ("hits") must be validated using orthogonal biophysical methods to confirm binding and determine affinity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).

Materials:

  • Purified target protein

  • This compound solution

  • ITC instrument and cells

Procedure:

  • Prepare the target protein in a suitable buffer (e.g., 20-50 µM).

  • Prepare the this compound solution in the same buffer (e.g., 200-500 µM).

  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, can confirm binding and provide information about which parts of the fragment are in close contact with the protein.

Materials:

  • Purified target protein

  • This compound

  • Deuterated buffer

  • NMR spectrometer

Procedure:

  • Prepare a sample of the target protein (e.g., 10-20 µM) with this compound (e.g., 100-200 µM) in a deuterated buffer.

  • Acquire a reference 1D ¹H NMR spectrum.

  • Acquire an STD NMR spectrum by selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

  • The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can indicate which protons of this compound are closest to the protein surface.

Structural Biology

Determining the three-dimensional structure of the protein-fragment complex is crucial for structure-based drug design and hit-to-lead optimization.

Protocol 4: X-ray Crystallography

Procedure:

  • Crystallize the target protein under suitable conditions.

  • Soak the protein crystals in a solution containing a high concentration of this compound (typically in the mM range).

  • Cryo-protect the crystals and collect X-ray diffraction data.

  • Solve the crystal structure to visualize the binding mode of this compound in the protein's binding site.

Quantitative Data Summary

The following tables summarize representative quantitative data for oxindole derivatives from the literature, which can serve as a benchmark for studies involving this compound.

Table 1: Inhibitory Activity of Oxindole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
FN-1501 FLT30.27[1]
CDK22.47[1]
Compound III FLT32,490[1]
Indo5 c-Met14.37[8]
TrkA28[8]
TrkB25[8]

Table 2: Biological Activity of Oxindole Derivatives against Other Targets

Compound IDTargetActivity MetricValue (µM)Reference
Oxindole Derivative SARS-CoV-2 MproIC50101.9[6]
Ki115[6]
Compound 3f α-GlucosidaseIC5035.83[7]

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary Screen (TSA) Primary Screen (TSA) Biophysical Assays (ITC, NMR) Biophysical Assays (ITC, NMR) Primary Screen (TSA)->Biophysical Assays (ITC, NMR) X-ray Crystallography X-ray Crystallography Biophysical Assays (ITC, NMR)->X-ray Crystallography Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design

Caption: General workflow for fragment-based drug discovery (FBDD).

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Kinase This compound This compound This compound->Kinase Inhibition

Caption: Mechanism of competitive kinase inhibition by this compound.

Conclusion

This compound is a promising fragment for FBDD campaigns, particularly for targeting protein kinases. Its structural features and synthetic accessibility make it an attractive starting point for the development of potent and selective inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. By employing a combination of biophysical screening methods, structural biology, and medicinal chemistry, the full potential of this compound as a building block for novel therapeutics can be realized.

References

Application Notes and Protocols: 5-Acetyloxindole Derivatization for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole and its derivatives represent a significant class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Specifically, derivatives of 5-acetyloxindole are of considerable interest as the acetyl group at the C5 position provides a versatile handle for various chemical modifications, enabling the generation of diverse compound libraries for biological screening. These modifications can lead to the discovery of novel therapeutic agents with a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed protocols for the derivatization of this compound and for the subsequent biological evaluation of the synthesized compounds. The primary focus is on the synthesis of chalcones, pyrazoles, and Mannich bases, followed by screening for anticancer activity, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Synthetic Derivatization Strategies

The acetyl group of this compound is a key site for derivatization. The primary strategies discussed herein are the Claisen-Schmidt condensation to form chalcones, subsequent cyclization to pyrazoles, and the Mannich reaction to synthesize aminoalkyl derivatives.

Experimental Workflow for Derivatization

Experimental Workflow Start This compound Chalcone Claisen-Schmidt Condensation (with Aromatic Aldehydes) Start->Chalcone Mannich Mannich Reaction (with Formaldehyde and Secondary Amine) Start->Mannich Chalcone_Product This compound Chalcone Derivatives Chalcone->Chalcone_Product Pyrazole Cyclization (with Hydrazine Hydrate) Pyrazole_Product This compound Pyrazole Derivatives Pyrazole->Pyrazole_Product Mannich_Product This compound Mannich Bases Mannich->Mannich_Product Chalcone_Product->Pyrazole Screening Biological Screening Chalcone_Product->Screening Pyrazole_Product->Screening Mannich_Product->Screening

Caption: Synthetic routes for the derivatization of this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a cornerstone for the synthesis of chalcones.[2]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution and stir.

  • Prepare a solution of KOH (or NaOH) in ethanol and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of Pyrazole Derivatives from this compound Chalcones

Chalcones can be readily converted to pyrazoles by reaction with hydrazine hydrate.[3][4]

Materials:

  • This compound chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the this compound chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Protocol 3: Synthesis of this compound Mannich Bases

The Mannich reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the secondary amine (1.1 equivalents) and formaldehyde solution (1.1 equivalents) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening

The synthesized this compound derivatives can be screened for various biological activities. Here, we focus on their potential as anticancer agents, specifically as inhibitors of the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[7] Indole compounds have been shown to inhibit this pathway.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Derivatives This compound Derivatives Derivatives->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: Biological Assays

Protocol 4: PI3Kα Kinase Assay

This protocol is for a luminescent kinase assay that measures the amount of ADP produced, which correlates with kinase activity.

Materials:

  • PI3K (p110α/p85α) enzyme

  • PI3K Lipid Substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase Assay Buffer

  • Synthesized this compound derivatives (test compounds)

Procedure:

  • Prepare the 1x Kinase Assay Buffer.

  • Prepare the ATP and lipid substrate solutions in the kinase assay buffer.

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test inhibitor or vehicle control.

  • Add the PI3K enzyme and lipid substrate mixture to each well.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Synthesized this compound derivatives

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Data Presentation

The biological activity of the synthesized this compound derivatives should be quantified and presented in a clear, tabular format for easy comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for the potency of an antagonist drug in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Representative Chalcone Derivatives

Compound IDAromatic Aldehyde MoietyCancer Cell LineIC50 (µM)Reference
Chalcone-14-ChlorobenzaldehydeMCF-7 (Breast)18.67[4]
Chalcone-24-MethoxybenzaldehydeHCT-116 (Colon)6.31[10]
Chalcone-33,4,5-TrimethoxybenzaldehydeA549 (Lung)9.76[6]
Chalcone-44-NitrobenzaldehydeHeLa (Cervical)25.3[11]

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDChalcone Precursor MoietyCancer Cell LineIC50 (µM)Reference
Pyrazole-14-MethoxyphenylMCF-7 (Breast)12
Pyrazole-24-ChlorophenylK562 (Leukemia)10.56
Pyrazole-3PhenylA549 (Lung)11.51
Pyrazole-42,4-DichlorophenylHeLa (Cervical)2.41[2]

Table 3: Antimicrobial Activity of Representative Mannich Bases

Compound IDAmine MoietyBacterial StrainMIC (µg/mL)Reference
Mannich-1PiperidineS. aureus12.5N/A
Mannich-2MorpholineE. coli25N/A
Mannich-3N-MethylpiperazineP. aeruginosa50N/A
Mannich-4DiethylamineB. subtilis12.5N/A

(Note: MIC - Minimum Inhibitory Concentration. Data for Mannich bases are illustrative due to the high variability and dependence on the specific parent molecule.)

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The synthetic protocols provided herein for the preparation of chalcones, pyrazoles, and Mannich bases are robust and versatile, allowing for the creation of a diverse chemical library. The subsequent biological screening, with a focus on the inhibition of the PI3K/Akt/mTOR pathway and general cytotoxicity, provides a clear strategy for identifying potential lead compounds for further drug development. The structured presentation of quantitative data is crucial for the comparative analysis of these derivatives and for establishing structure-activity relationships that will guide future optimization efforts.

References

Experimental Applications of 5-Acetyloxindole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyloxindole, a derivative of the versatile oxindole scaffold, has emerged as a molecule of significant interest in medicinal chemistry. The oxindole core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an acetyl group at the 5-position offers a unique handle for synthetic modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides an overview of the experimental applications of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows are included to guide researchers in this field.

Key Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have demonstrated promising activity in several key therapeutic areas:

  • Anticancer Activity: The oxindole core is a well-established pharmacophore in the development of kinase inhibitors.[1] Compounds bearing this scaffold can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2][3] The acetyl group at the 5-position can be strategically modified to enhance potency and selectivity for specific kinase targets.

  • Antimicrobial Activity: The indole and oxindole nuclei are also present in many compounds with antibacterial and antifungal properties.[4] Derivatives of this compound can be explored for their potential to inhibit microbial growth and combat drug-resistant pathogens.

Data Presentation: Biological Activity of this compound and Analogs

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related oxindole and indole derivatives to provide a reference for expected potency.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference(s)
5-Fluoro-2-oxindole Derivativesα-Glucosidase Inhibition-IC50: 35.83 ± 0.98 µM - 56.87 ± 0.42 µM[5]
Indole-Aryl Amide Derivative (Compound 5)Antiproliferative ActivityHT29 (Colon Cancer)IC50 ≈ 5 µM[6]
5-Methoxyindole-Isatin Hybrid (Compound 5o)Antiproliferative ActivityA-549 (Lung Cancer)IC50: 0.9 µM[7]
5-Methoxyindole-Isatin Hybrid (Compound 5o)Antiproliferative ActivityNCI-H69AR (Resistant Lung Cancer)IC50: 10.4 µM[7]
7-Azaindole Analog (Compound P1)Antiproliferative ActivityHOS (Osteosarcoma)IC50: 88.79 ± 8.07 nM[8]

Experimental Protocols

The following are detailed protocols for standard assays that can be employed to evaluate the biological activity of this compound and its derivatives.

Protocol 1: Determination of Antiproliferative Activity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.[11]

Protocol 2: Determination of Antimicrobial Activity using Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.[12][13][14]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well U-bottom or flat-bottom microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile broth to all wells of a 96-well microplate.

    • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microplate:

    • Add 50 µL of the diluted microbial inoculum to each well, including the positive control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader (a significant reduction in absorbance compared to the positive control indicates inhibition).

Mandatory Visualizations

G cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Reaction Chemical Modification (e.g., Suzuki Coupling, Condensation) Start->Reaction Library Library of Derivatives Reaction->Library Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Library->Antimicrobial Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound SAR->Lead

Caption: Experimental workflow for the synthesis, screening, and optimization of this compound derivatives.

G cluster_upstream Upstream Activation cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

References

Application Note: Protocol for N-alkylation of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated oxindoles are a significant class of heterocyclic compounds frequently found in bioactive natural products and pharmaceuticals.[1][2] The substituent on the nitrogen atom (N-1 position) plays a crucial role in modulating the biological activity of these molecules, influencing properties such as anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The N-alkylation of the oxindole core is a fundamental synthetic transformation for creating diverse chemical libraries for drug discovery.[4]

This document provides a detailed protocol for the N-alkylation of 5-acetyloxindole. The procedure involves the deprotonation of the nitrogen atom using a suitable base, followed by a nucleophilic substitution reaction with an alkylating agent. This method is robust and can be adapted for various alkyl halides.

General Reaction Scheme

The N-alkylation of this compound proceeds by deprotonating the N-H group with a base to form a nucleophilic anion, which then attacks an alkyl halide (R-X) to form the N-alkylated product.

Figure 1: General reaction for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general and efficient procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromoacetate)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF (approximately 0.2-0.5 M concentration).

  • Deprotonation:

    • Method A (Using K₂CO₃): Add powdered potassium carbonate (2.0 equivalents) to the solution.[1] Stir the suspension at room temperature for 15-30 minutes. For less reactive alkyl halides, the mixture may be gently warmed (40-60°C).[1][5]

    • Method B (Using NaH): Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.[6][7] Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.[8]

  • Alkylation:

    • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.[6][8]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).[5][8]

  • Work-up:

    • Upon completion, cool the reaction mixture to 0°C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.[8]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated this compound.

Safety Precautions:

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it with extreme care in a fume hood under an inert atmosphere.

  • Alkyl halides are often toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF are commonly used.[5][9] The following table summarizes typical conditions and expected yields for the N-alkylation of this compound with various reagents, based on protocols for similar oxindole and isatin derivatives.

EntryAlkylating Agent (R-X)BaseSolventTemperatureTime (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60°C3 - 685 - 95
2IodomethaneNaHDMF0°C to RT2 - 490 - 98
3Ethyl bromoacetateCs₂CO₃DMFRT4 - 880 - 90
4Allyl bromideK₂CO₃DMFRT3 - 588 - 96
5Propargyl bromideCaH₂DMF40-50°C6 - 1275 - 85

Table 1: Representative conditions for N-alkylation of this compound. Yields are estimates based on literature for analogous compounds.[5][9]

Visualized Workflow

The following diagram illustrates the key steps in the N-alkylation protocol.

N_Alkylation_Workflow start Start: this compound dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Base (e.g., K₂CO₃ or NaH) dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide (R-X) deprotonation->add_alkyl_halide reaction Stir at RT (Monitor by TLC) add_alkyl_halide->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: N-Alkyl-5-acetyloxindole purify->product

Workflow for the N-alkylation of this compound.

References

5-Acetyloxindole: A Key Intermediate in the Synthesis of Targeted Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-acetyloxindole and its analogs serve as critical intermediates in the synthesis of a variety of pharmaceuticals, most notably in the development of targeted cancer therapies. The presence of the acetyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of complex molecules with high specificity for biological targets.

One of the most significant applications of oxindole intermediates is in the synthesis of kinase inhibitors. These drugs are designed to block the action of specific protein kinases, enzymes that are often overactive in cancer cells and play a crucial role in tumor growth, angiogenesis, and metastasis. By inhibiting these kinases, the growth and spread of cancer can be controlled.

Key Pharmaceutical Applications:

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is a cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The synthesis of Sunitinib relies on the condensation of a 5-fluoro-2-oxindole derivative with a substituted pyrrole-carboxaldehyde.[1][2][3] The oxindole core is essential for its binding to the ATP-binding pocket of various RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2]

  • Nintedanib (Ofev®): An inhibitor of multiple tyrosine kinases, Nintedanib is used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Its synthesis involves a 6-methoxycarbonyl-substituted oxindole intermediate.[4] Nintedanib targets VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR.[5][6]

  • SU5416 (Semaxanib): A potent inhibitor of the VEGF receptor Flk-1 (VEGFR2), SU5416 has been a valuable tool in cancer research to study the effects of angiogenesis inhibition.[7] Its synthesis also utilizes an oxindole core structure.

The general synthetic strategy for these kinase inhibitors involves a Knoevenagel condensation between an appropriately substituted oxindole and an aldehyde-bearing heterocyclic moiety. The specific substituents on the oxindole ring, such as the acetyl group or its derivatives, are crucial for modulating the drug's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmaceutical agents and their intermediates, highlighting the role of the oxindole scaffold.

Protocol 1: Synthesis of Sunitinib from a 5-Fluoro-2-Oxindole Intermediate

This protocol outlines the final condensation step in the synthesis of Sunitinib, a widely used kinase inhibitor.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 5-Fluoro-2-oxindole C Sunitinib A->C Pyrrolidine Ethanol, Reflux B N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide B->C

A representative final step in the synthesis of Sunitinib.

Materials:

  • 5-Fluoro-2-oxindole

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Reflux condenser and heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 5-fluoro-2-oxindole (1.0 equivalent) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equivalent) in ethanol.

  • Add a catalytic amount of pyrrolidine to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield Sunitinib base.

Quantitative Data Summary:

ParameterValueReference
Yield 70-88%[1]
Purity (HPLC) >99.5%[1]
Protocol 2: Synthesis of a Nintedanib Intermediate (6-Methoxycarbonyl-oxindole)

This protocol describes the synthesis of a key oxindole intermediate used in the preparation of Nintedanib.[4]

Reaction Workflow:

G start Malonic Ester Addition to Arene step1 Formation of Nitro Benzene Derivative start->step1 step2 Hydrogenation under Acidic Conditions step1->step2 step3 Decarboxylative Cyclization step2->step3 end 6-Methoxycarbonyl-substituted Oxindole step3->end

Synthetic workflow for a key Nintedanib intermediate.

Materials:

  • Appropriately substituted nitrobenzene precursor

  • Malonic ester

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Palladium on carbon (Pd/C) catalyst

  • Acidic medium (e.g., acetic acid)

  • Solvents (e.g., ethanol)

  • Standard hydrogenation apparatus

Procedure:

  • Malonic Ester Addition: React the starting substituted nitrobenzene with a malonic ester in the presence of a suitable base to form the corresponding nitro benzene derivative.

  • Hydrogenation and Cyclization:

    • In a hydrogenation vessel, dissolve the nitro benzene derivative in a suitable solvent such as ethanol and acetic acid.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (or add a hydrogen donor) and stir the mixture vigorously at room temperature until the nitro group is completely reduced (monitored by TLC or HPLC).

    • The reduction of the nitro group is followed by a spontaneous decarboxylative cyclization under the acidic conditions to form the 6-methoxycarbonyl-substituted oxindole.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure 6-methoxycarbonyl-substituted oxindole.

Quantitative Data Summary:

ParameterDescription
Yield The overall yield for this multi-step process is typically good, with individual step yields often exceeding 90%.
Purity High purity is achieved after purification, suitable for the subsequent condensation step in the Nintedanib synthesis.

Signaling Pathway Inhibition by Oxindole-Based Kinase Inhibitors

The therapeutic efficacy of drugs like Sunitinib and Nintedanib stems from their ability to inhibit key signaling pathways involved in cancer progression and fibrosis.

G cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling Pathways cluster_cellular_response Cellular Responses VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activation PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK FGFR FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK Inhibitor This compound Derivative (e.g., Sunitinib, Nintedanib) Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FGFR Proliferation Cell Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis

Inhibition of key signaling pathways by oxindole-based drugs.

This diagram illustrates how this compound-derived kinase inhibitors block the activation of key receptor tyrosine kinases (VEGFR, PDGFR, FGFR), thereby inhibiting downstream signaling pathways (PI3K/Akt and RAS/MAPK) that are critical for cancer cell proliferation, angiogenesis, and metastasis. This targeted inhibition is the basis for their therapeutic effect in various cancers and fibrotic diseases.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Acetyloxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-acetyloxindole derivatives, with a specific focus on the well-characterized c-Raf inhibitor, GW5074, in various cell-based assays. This document offers detailed protocols for assessing the biological activity of these compounds, along with data presentation and visualization of relevant signaling pathways.

Introduction

This compound derivatives are a class of synthetic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. A prominent member of this family, GW5074 (5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl) methylene]-2-indolinone), is a potent and selective inhibitor of c-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] Dysregulation of the Raf/MEK/ERK pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[1] Beyond its application in oncology, GW5074 has also demonstrated neuroprotective effects through mechanisms that can be independent of the canonical MEK-ERK pathway.[3] These notes will detail the experimental procedures to investigate both the anticancer and neuroprotective properties of this compound derivatives.

Data Presentation

The following tables summarize the quantitative data for GW5074, a representative this compound derivative, in various assays.

Table 1: Kinase Inhibitory Activity of GW5074 [1][2]

Kinase TargetIC50 (nM)
c-Raf9
CDK1>1000
CDK2>1000
c-Src>1000
ERK2>1000
MEK1>1000
p38>1000
Tie2>1000
VEGFR2>1000
c-Fms>1000
JNK1>1000
JNK2>1000
JNK3>1000
MKK6>1000
MKK7>1000

Table 2: Neuroprotective Efficacy of GW5074 in Cerebellar Granule Neurons [3]

Treatment ConditionCell Viability (%)
High Potassium (HK) Medium (Control)100
Low Potassium (LK) Medium (Apoptosis Induction)~40-50
LK Medium + GW5074 (1 µM)~90-100

Signaling Pathways and Experimental Workflows

Canonical MAPK/ERK Signaling Pathway

This compound derivatives like GW5074 are known to inhibit c-Raf, a key kinase in the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes like proliferation and survival.[1]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates cRaf c-Raf Ras->cRaf Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response GW5074 GW5074 GW5074->cRaf Inhibits Neuroprotection_Pathway GW5074 GW5074 Ras Ras GW5074->Ras Activates NFkB NF-κB Ras->NFkB Activates Neuroprotection Neuroprotection (Inhibition of Apoptosis) NFkB->Neuroprotection Apoptosis Apoptosis Neuroprotection->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., Cancer Cell Line, Neurons) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Derivative Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of the Compound CompoundPrep->Treatment KinaseAssay In Vitro Kinase Assay CompoundPrep->KinaseAssay CellSeeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTS, MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis WesternBlot Western Blot Analysis (e.g., for p-ERK, total ERK) Incubation->WesternBlot

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Acetyloxindole. The following sections are designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of oxindole. This electrophilic aromatic substitution reaction involves the reaction of oxindole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1]

Q2: Why is a Lewis acid catalyst necessary for this reaction?

A2: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent. It coordinates with the acyl chloride or acetic anhydride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of oxindole.[2]

Q3: Can I use other acylating agents besides acetyl chloride?

A3: Yes, acetic anhydride can also be used as an acylating agent. The choice between acetyl chloride and acetic anhydride can sometimes influence the reaction conditions and work-up procedure.

Q4: Is it possible to perform this reaction without a solvent?

A4: While some Friedel-Crafts reactions can be performed under solvent-free conditions, the acylation of oxindole is typically carried out in a suitable solvent to ensure proper mixing, temperature control, and to prevent side reactions.[3]

Troubleshooting Guide

Low Yield

Q5: My reaction resulted in a very low yield of this compound. What are the potential causes?

A5: Low yields in the Friedel-Crafts acylation of oxindole can stem from several factors:

  • Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water in the reagents or solvent will deactivate the catalyst.

  • Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

  • Poor Quality of Reagents: Impurities in the oxindole or acetyl chloride can interfere with the reaction.

Formation of Side Products

Q6: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

A6: The formation of multiple products can be a significant issue. Common side products in the acylation of oxindole include:

  • Di-acylated products: Although the acetyl group is deactivating, under harsh conditions, a second acylation can occur.

  • N-acylation: The nitrogen atom of the oxindole can also be acylated, leading to the formation of N-acetyl-5-acetyloxindole.

  • O-acylation: The enol form of the oxindole can undergo acylation on the oxygen atom.

  • Positional Isomers: While the 5-position is generally favored, acylation at other positions on the benzene ring can occur, especially if the reaction conditions are not optimized.

Q7: How can I minimize the formation of these side products?

A7: To improve the selectivity of the reaction and minimize side products, consider the following:

  • Control Stoichiometry: Use a precise stoichiometry of the acylating agent to avoid polyacylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity.

  • Choice of Lewis Acid: The type and amount of Lewis acid can influence the regioselectivity. Milder Lewis acids may offer better control.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the general effects of key reaction parameters on the yield of this compound based on established principles of Friedel-Crafts acylation.

ParameterConditionExpected Impact on YieldRationale
Catalyst Sub-stoichiometric AlCl₃LowThe product forms a complex with the catalyst, rendering it inactive.
Stoichiometric AlCl₃HighEnsures enough active catalyst is present throughout the reaction.
Other Lewis Acids (e.g., FeCl₃, ZnCl₂)VariableThe activity of different Lewis acids varies, which will affect the reaction rate and yield.
Solvent Carbon Disulfide (CS₂)GoodA common non-polar solvent for Friedel-Crafts reactions that does not complex strongly with the catalyst.
NitrobenzeneModerate to GoodA polar solvent that can sometimes improve the solubility of reactants but may also compete with the substrate for the catalyst.
Dichloromethane (DCM)ModerateLess reactive than CS₂ but a viable alternative.
Temperature 0 °C to Room TemperatureOptimalAllows for controlled reaction and minimizes side product formation.
Elevated Temperatures (>50 °C)DecreasedCan lead to decomposition and the formation of unwanted byproducts.
Reactant Oxindole with electron-withdrawing groupsLowDeactivated rings are less nucleophilic and less reactive in electrophilic aromatic substitution.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 5-chloroacetyl-oxindole and incorporates best practices for Friedel-Crafts acylation.

Materials:

  • Oxindole

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride (CH₃COCl)

  • Carbon disulfide (CS₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and under a nitrogen atmosphere, suspend aluminum chloride (e.g., 1.5 to 2.5 equivalents) in anhydrous carbon disulfide.

  • Addition of Reagents: Cool the mixture in an ice bath. To the stirring suspension, add acetyl chloride (e.g., 1.1 to 1.3 equivalents) dropwise. Following this, add oxindole (1.0 equivalent) portionwise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathways and Logical Relationships

References

5-Acetyloxindole reaction optimization and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-Acetyloxindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of oxindole using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation of oxindole?

A2: The Friedel-Crafts acylation of oxindole is an electrophilic aromatic substitution reaction. The lactam ring of the oxindole is deactivating, while the benzene ring is activating. Within the benzene ring, the C5 and C7 positions are activated towards electrophilic attack. Acylation is generally expected to occur predominantly at the C5 position due to steric hindrance at the C7 position from the adjacent lactam ring. However, the formation of the 7-acetyloxindole isomer as a byproduct is possible.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: Besides the desired this compound, several byproducts can form during the reaction. These include:

  • 7-Acetyloxindole: This is a common regioisomeric byproduct due to acylation at the C7 position.

  • N-Acetyloxindole: Acylation can occur at the nitrogen atom of the lactam ring, especially if the nitrogen is deprotonated or if certain catalysts and conditions are used. N-acetyloxindole can be synthesized by refluxing oxindole with acetic anhydride.[1]

  • Di-acylated products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation might occur, leading to di-acetyloxindole byproducts. Friedel-Crafts acylation can sometimes lead to polysubstitution.[2]

Q4: How can I minimize byproduct formation?

A4: To minimize byproduct formation, careful optimization of reaction conditions is crucial. Key parameters to control include:

  • Choice of Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can sometimes lead to more byproducts. Milder Lewis acids may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity and reduce the formation of unwanted isomers and di-acylated products.

  • Stoichiometry of Reagents: Using a precise stoichiometry of the acetylating agent and Lewis acid can help prevent polyacylation.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Formation of multiple products.[2]- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. A temperature screen is recommended. - Use a fresh, anhydrous Lewis acid catalyst. Moisture can deactivate the catalyst. - Adjust the stoichiometry of reagents and consider a milder Lewis acid to improve selectivity.
Presence of a significant amount of 7-Acetyloxindole byproduct - High reaction temperature favoring the formation of the thermodynamically controlled product. - Strong Lewis acid catalyst.- Lower the reaction temperature to favor the kinetically controlled product (this compound). - Screen for a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) that may offer better regioselectivity.
Formation of N-Acetyloxindole - Reaction conditions that favor N-acylation over C-acylation (e.g., presence of a base, high temperatures).- Avoid basic conditions. Friedel-Crafts acylation is an acid-catalyzed reaction. - If N-acylation is a persistent issue, consider protecting the nitrogen atom of the oxindole prior to acylation, followed by a deprotection step. However, direct C-acylation is generally preferred for atom economy.
Difficulty in purifying this compound from byproducts - Similar polarity of the desired product and byproducts (especially the 7-acetyl isomer).- Employ high-performance column chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent to selectively crystallize the desired isomer. Multiple recrystallizations may be necessary.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Oxindole

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for optimal results.

Materials:

  • Oxindole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (dissolved in anhydrous DCM) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of oxindole in anhydrous DCM to the reaction mixture dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Reaction_Pathway Oxindole Oxindole AcyliumIon Acylium Ion (Electrophile) N_Acetyl N-Acetyloxindole (Possible Byproduct) Oxindole->N_Acetyl N-Acylation (Side Reaction) AcetylChloride Acetyl Chloride + AlCl3 AcetylChloride->AcyliumIon Forms Five_Acetyl This compound (Major Product) AcyliumIon->Five_Acetyl C5 Attack (Kinetically Favored) Seven_Acetyl 7-Acetyloxindole (Minor Byproduct) AcyliumIon->Seven_Acetyl C7 Attack (Sterically Hindered)

Caption: Reaction pathway for the Friedel-Crafts acylation of oxindole.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Purity Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts Isomer_Issue High 7-Acetyl Isomer? Identify_Byproducts->Isomer_Issue N_Acyl_Issue N-Acylation Observed? Identify_Byproducts->N_Acyl_Issue Low_Conversion Low Conversion? Identify_Byproducts->Low_Conversion Isomer_Issue->N_Acyl_Issue No Optimize_Temp Lower Reaction Temperature Isomer_Issue->Optimize_Temp Yes N_Acyl_Issue->Low_Conversion No Optimize_N Avoid Basic Conditions Consider N-Protection N_Acyl_Issue->Optimize_N Yes Optimize_Conversion Increase Reaction Time Check Catalyst Activity Low_Conversion->Optimize_Conversion Yes Purification Optimize Purification (Chromatography, Recrystallization) Low_Conversion->Purification No Change_Catalyst Screen Milder Lewis Acids Optimize_Temp->Change_Catalyst Change_Catalyst->Purification Optimize_N->Purification Optimize_Conversion->Purification End End: Optimized Process Purification->End

References

Technical Support Center: Purification of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Acetyloxindole.

Troubleshooting Guide

The purification of this compound, often synthesized via Friedel-Crafts acylation of oxindole, can present several challenges. Common issues include the presence of unreacted starting materials, formation of side products, and difficulties in separating structurally similar impurities. This guide provides a systematic approach to troubleshoot and resolve these purification challenges.

Common Purification Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound is either too soluble or insoluble at all temperatures. - Cooling too rapidly: Leads to the trapping of impurities within the crystal lattice.[1] - Insufficient washing of crystals: Surface impurities remain on the final product.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but have low solubility when cold.[2][3] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer, larger crystals.[1] - Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity: The solvent system is either too polar (all compounds elute quickly) or not polar enough (compounds do not move from the baseline).[4][5] - Improper column packing: Air bubbles or cracks in the stationary phase lead to channeling and poor separation.[6][7] - Sample overloading: Too much crude material is loaded onto the column.- TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. Common solvent systems include mixtures of hexane and ethyl acetate.[4][8][9] - Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and bubble-free stationary phase.[6][7] - Adhere to Loading Ratios: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.
Presence of Starting Material (Oxindole) - Incomplete reaction. - Similar polarity to the product, making separation difficult.- Reaction Monitoring: Monitor the reaction progress by TLC to ensure complete consumption of the starting material. - Gradient Elution: In column chromatography, a gradient elution starting with a less polar solvent system and gradually increasing the polarity can help separate compounds with close Rf values.
Formation of Di-acylated Byproduct - Use of excess acylating agent or a highly active catalyst.[10]- Stoichiometry Control: Use a stoichiometric amount of the acylating agent (acetyl chloride or acetic anhydride). - Catalyst Optimization: Titrate the amount of Lewis acid catalyst (e.g., AlCl₃) to find the minimum amount required for the reaction to proceed efficiently.[10]
Product Degradation - Exposure to harsh acidic or basic conditions during workup or purification.[11][12] - Prolonged heating during recrystallization.- Neutral Workup: Quench the reaction with ice and perform a neutral workup if possible. Avoid prolonged exposure to strong acids or bases. - Minimize Heating Time: During recrystallization, heat the solution only until the solid dissolves completely and then allow it to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted oxindole, the di-acylated byproduct (3,5-diacetyloxindole), and potentially regioisomers (e.g., 7-acetyloxindole) depending on the reaction conditions. The formation of these byproducts is a known challenge in Friedel-Crafts acylation reactions.[10][13]

Q2: How can I effectively remove the unreacted oxindole?

A2: Oxindole is generally more polar than this compound. Column chromatography with a carefully selected solvent gradient is the most effective method for separation. Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) to elute the less polar this compound first, and then increase the polarity to elute the more polar oxindole.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: Based on the structure of this compound, which has both polar (amide) and non-polar (aromatic ring, acetyl group) functionalities, a solvent of intermediate polarity would be a good starting point. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often good choices for similar compounds. A systematic solvent screening is recommended to find the optimal solvent or solvent mixture.

Q4: My purified this compound appears colored. What could be the cause?

A4: A colored product can indicate the presence of trace impurities, possibly from oxidation or side reactions. If the color persists after recrystallization and column chromatography, treatment with activated carbon during the recrystallization process can sometimes help to remove colored impurities.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[3][14][15][16] Thin Layer Chromatography (TLC) is useful for rapid qualitative assessment and for optimizing column chromatography conditions.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any unknown impurities.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography. The mobile phase composition should be determined by prior TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 pure_product Pure this compound purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Assess Purity (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% troubleshoot Troubleshoot Further (e.g., re-purify, check synthesis) purity_check2->troubleshoot Purity < 98%

Caption: A workflow diagram for the purification and troubleshooting of this compound.

Logical_Purification_Relationships crude_mixture Crude Reaction Mixture - this compound - Oxindole - Di-acylated byproduct - Reagents/Catalyst workup Aqueous Workup - Removes water-soluble reagents - Neutralizes acids/bases crude_mixture->workup extraction Solvent Extraction - Isolates organic components workup->extraction recrystallization Recrystallization - Removes some impurities - May not remove structurally similar compounds extraction->recrystallization column_chromatography Column Chromatography - Separates based on polarity - Effective for oxindole and byproduct removal extraction->column_chromatography Alternative first step recrystallization->column_chromatography If purity is insufficient pure_product Pure this compound recrystallization->pure_product If purity is sufficient column_chromatography->pure_product

Caption: Logical relationships between purification steps for this compound.

References

Technical Support Center: 5-Acetyloxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetyloxindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues encountered during this chemical transformation. The following sections are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of oxindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the C5 position of the oxindole ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acetylating agent like acetyl chloride or acetic anhydride.[1]

Q2: What are the potential side products in this reaction?

The primary side products in the acylation of oxindole are isomers of the desired product. Depending on the reaction conditions, acylation can also occur at the nitrogen atom (N-1 position) to form N-acetyloxindole, or potentially at the C7 position. Di-acetylation is also a theoretical possibility, although less likely due to the deactivating effect of the first acetyl group.[1] It is crucial to differentiate the desired this compound from N-acetyloxindole, a common isomeric impurity.

Q3: How can I confirm that I have synthesized this compound and not an isomer?

Confirmation of the product's identity is achieved through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic. For this compound, you should observe three distinct signals for the aromatic protons, corresponding to the protons at the C4, C6, and C7 positions. In contrast, N-acetyloxindole would show a different splitting pattern in the aromatic region.

  • Melting Point: Comparing the melting point of your product to literature values can help distinguish between isomers. For instance, N-acetyloxindole has a reported melting point of 127-131 °C.[2] A significant deviation from the expected melting point of this compound may indicate the presence of impurities or an incorrect isomer.

Q4: What safety precautions should be taken during this synthesis?

  • Lewis Acids: Lewis acids like aluminum chloride are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching: The reaction work-up involves quenching the Lewis acid with water or acid. This is an exothermic process and must be done slowly and carefully, preferably in an ice bath, to control the reaction rate and prevent splashing.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield 1. Inactive catalyst due to moisture. 2. Insufficiently reactive acetylating agent. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or properly stored Lewis acid. 2. Use acetyl chloride as it is generally more reactive than acetic anhydride. 3. While the initial addition of reagents may be done at low temperatures to control the exothermic reaction, allow the reaction to warm to room temperature or gently heat as per the protocol to ensure completion. 4. Verify the purity of oxindole and the acetylating agent.
Formation of N-Acetyloxindole Reaction conditions favor N-acylation over C-acylation. This can be influenced by the choice of catalyst and solvent.Employ a stronger Lewis acid like aluminum chloride, which preferentially catalyzes C-acylation. The choice of solvent can also influence the regioselectivity.
Product is an inseparable mixture of isomers The purification method is not effective in separating the 5-acetyl and N-acetyl isomers.Column chromatography on silica gel is the recommended method for separating these isomers. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial. Monitoring the separation by thin-layer chromatography (TLC) is essential to identify and collect the correct fractions.
Product is a dark oil or tar Overheating the reaction mixture or a vigorous, uncontrolled reaction can lead to polymerization and decomposition.Maintain careful temperature control throughout the reaction, especially during the addition of reagents. Add the acetylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Oxindole to Synthesize this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Oxindole

  • Aluminum Chloride (AlCl₃), anhydrous

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.2 equivalents) dropwise to the suspension via the dropping funnel over 15-20 minutes.

  • Addition of Oxindole: After the addition of acetyl chloride is complete, add a solution of oxindole (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizing the Process

Experimental Workflow

experimental_workflow setup Reaction Setup (Oxindole, AlCl3, DCM under N2) reagent_add Addition of Acetyl Chloride (0 °C) setup->reagent_add substrate_add Addition of Oxindole (0 °C) reagent_add->substrate_add reaction Stir at Room Temperature (2-4 hours) substrate_add->reaction workup Quench with Ice/HCl reaction->workup extraction Extraction with DCM workup->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing purification Dry, Concentrate, and Purify (Column Chromatography) washing->purification

Caption: A flowchart of the this compound synthesis workflow.

Troubleshooting Logic

troubleshooting_logic start Reaction Complete check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Check Anhydrous Conditions check_yield->anhydrous Yes nmr_analysis Analyze NMR Spectrum check_purity->nmr_analysis Yes end Successful Synthesis check_purity->end No temp_reagents Review Temperature & Reagents anhydrous->temp_reagents end_troubleshoot Continue Troubleshooting temp_reagents->end_troubleshoot isomer_present Isomeric Mixture? nmr_analysis->isomer_present optimize_chromatography Optimize Column Chromatography isomer_present->optimize_chromatography Yes tar_formation Dark Oil/Tar? isomer_present->tar_formation No optimize_chromatography->end_troubleshoot control_temp Improve Temperature Control tar_formation->control_temp Yes tar_formation->end_troubleshoot No control_temp->end_troubleshoot

Caption: A decision tree for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Solvent Conditions for 5-Acetyloxindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 5-acetyloxindole. The following information is designed to address specific experimental challenges and provide detailed protocols and data for informed decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in the synthesis of various heterocyclic compounds. The most frequent reactions include Knoevenagel condensations, aldol condensations, and the synthesis of spiro-oxindole derivatives. These reactions are crucial for the development of novel therapeutic agents, as oxindole derivatives have shown a wide range of biological activities, including anticancer properties.[1][2]

Q2: How does the choice of solvent impact the yield and purity of this compound reactions?

A2: The solvent plays a critical role in this compound reactions by influencing reactant solubility, the stability of intermediates and transition states, and catalyst activity. The polarity of the solvent is a key factor. Polar aprotic solvents often accelerate reaction rates and improve yields by stabilizing charged intermediates. Polar protic solvents can also be effective, particularly in "green" chemistry applications, but may sometimes lead to slower reactions. Nonpolar solvents are generally less effective for these types of polar reactions.

Q3: Are there any "green" solvent alternatives for this compound reactions?

A3: Yes, there is a growing emphasis on using environmentally benign solvents. For reactions like the Knoevenagel condensation, water and ethanol are often viable green alternatives to traditional volatile organic solvents.[3] In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental impact.[4][5]

Troubleshooting Guide

Problem 1: Low or no product yield in a this compound Knoevenagel condensation.

Possible Cause Troubleshooting Steps
Inappropriate Solvent The choice of solvent is critical. Ensure that your starting materials are soluble in the chosen solvent. If you are observing low yield, consider screening a range of solvents with varying polarities (see Table 1 for a guide).
Catalyst Inactivity The catalyst may be poisoned or not active enough in the chosen solvent. Ensure the catalyst is fresh and of high purity. Consider switching to a different catalyst or adjusting the catalyst loading.
Unfavorable Reaction Equilibrium The reaction may be reversible. If water is a byproduct, its removal can drive the reaction forward. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water.
Incorrect Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of starting materials or products. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Impure Starting Materials Impurities in the this compound or other reactants can interfere with the reaction.[6] Purify the starting materials before use.

Problem 2: Formation of multiple products or side reactions.

Possible Cause Troubleshooting Steps
Side Reactions Promoted by Solvent The solvent can influence the reaction pathway. For example, protic solvents may participate in side reactions. Switching to an aprotic solvent may improve selectivity.
Decomposition of Product The desired product may be unstable under the reaction conditions. Monitor the reaction progress and consider stopping it at an earlier time point. A milder catalyst or lower reaction temperature might also be beneficial.
Self-condensation of Starting Material The aldehyde or ketone starting material may undergo self-condensation, especially with a strong base. Use a weaker base or add the base slowly to the reaction mixture.

Data Presentation

Table 1: Effect of Different Solvents on the Yield of a Representative Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile *

Solvent Dielectric Constant (approx.) Solvent Type Typical Reaction Time Typical Yield (%)
Toluene2.4Nonpolar5-8 hours60-75
Dichloromethane (DCM)9.1Polar Aprotic2-4 hours75-85
Acetonitrile37.5Polar Aprotic1-3 hours85-95
N,N-Dimethylformamide (DMF)36.7Polar Aprotic1-2 hours90-98
Ethanol24.6Polar Protic4-6 hours80-90
Water80.1Polar Protic6-10 hours70-85

*Data is based on trends observed for Knoevenagel condensations of various aromatic aldehydes with malononitrile and should be considered as a general guide for this compound reactions.

Experimental Protocols

Protocol: General Procedure for Knoevenagel Condensation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., malononitrile, 1.1 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol) and the active methylene compound (1.1 mmol).

  • Add the chosen solvent (10 mL) to the flask.

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound & Active Methylene Compound start->reactants solvent Add Solvent reactants->solvent catalyst Add Catalyst solvent->catalyst stir Stir/Heat catalyst->stir monitor Monitor with TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Product (Filtration/Evaporation) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end troubleshooting_workflow start Low Product Yield check_solvent Is the solvent appropriate? start->check_solvent change_solvent Screen different solvents (polar aprotic, polar protic) check_solvent->change_solvent No check_catalyst Is the catalyst active? check_solvent->check_catalyst Yes change_solvent->check_catalyst change_catalyst Use fresh catalyst or change catalyst type check_catalyst->change_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Adjust temperature and reaction time check_conditions->optimize_conditions No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify starting materials check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end signaling_pathway 5-Acetyloxindole_Derivative 5-Acetyloxindole_Derivative Akt Akt 5-Acetyloxindole_Derivative->Akt inhibits Apoptosis Apoptosis 5-Acetyloxindole_Derivative->Apoptosis induces mTOR mTOR Akt->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth promotes Autophagy Autophagy mTOR->Autophagy inhibits

References

5-Acetyloxindole stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation issues related to 5-Acetyloxindole. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The molecule possesses an oxindole core and an N-acetyl group, both of which can be susceptible to degradation under certain conditions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place. The safety data sheet suggests storing it in a well-ventilated area with the container tightly closed. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The N-acetyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 5-aminooxindole and acetic acid.

  • Oxidation: The oxindole ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts. The indole nucleus, a related structure, is known to be prone to oxidative degradation.

  • Photodegradation: Oxindole derivatives have been studied for their photochemical activity, suggesting that exposure to light, especially UV radiation, could lead to degradation.

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

A4: While specific incompatibility studies for this compound are not widely published, care should be taken when formulating it with strong acids, bases, or oxidizing agents due to the potential for hydrolysis and oxidation. Protic solvents may facilitate hydrolysis, especially at non-neutral pH.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and experimentation of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram after sample preparation. Degradation of this compound.Prepare samples fresh and analyze them promptly. If degradation is suspected, investigate the effect of solvent pH and temperature on sample stability. Use of a stability-indicating analytical method is crucial.
Loss of potency in a stored solution of this compound. Hydrolysis or oxidation in solution.Prepare solutions in aprotic solvents if possible, or use buffered aqueous solutions at a neutral pH. Store solutions protected from light and at a low temperature. Consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.
Discoloration of the solid compound upon storage. Oxidation or photodegradation.Ensure the container is tightly sealed and flushed with an inert gas. Store in an amber vial or in a light-protected container.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of this compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 incubator). Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the aqueous medium immediately before the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (NaOH), 0.1 N
  • Hydrogen peroxide (H2O2), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with a UV detector
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and dilute with 3% H2O2 to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze samples by HPLC at various time points.

  • Photodegradation:

    • Expose a solid sample of this compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the light-exposed and dark control samples by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 60°C for 48 hours.

    • Analyze the sample by HPLC and compare it to a sample stored at the recommended storage condition.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 5-Aminooxindole 5-Aminooxindole This compound->5-Aminooxindole H+ or OH- Acetic_Acid Acetic Acid This compound->Acetic_Acid H+ or OH- Oxidized_Products Oxidized Products (e.g., Isatin derivatives) This compound->Oxidized_Products [O] Photoproducts Photoproducts This compound->Photoproducts

Caption: Potential degradation pathways of this compound.

Preventing side reactions in 5-Acetyloxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetyloxindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Friedel-Crafts acylation of oxindole.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple side products. - Degradation of starting material or product.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; Friedel-Crafts acylations may require heating. - Refer to the side reaction prevention guide below to improve regioselectivity. - Ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive.
Product is a Mixture of Isomers (5- and 7-acetyloxindole) The primary cause is poor regioselectivity in the Friedel-Crafts acylation. The acetyl group can add at either the C-5 or C-7 position of the oxindole ring, as both are activated by the lactam group.- Solvent Choice: Using nitrobenzene as a solvent has been reported to favor the formation of the 5-acetyl isomer. - Purification: The isomers are often difficult to separate. Column chromatography on silica gel is the most effective method. A step-gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate the 5- and 7-isomers.
Presence of N-Acetyloxindole The nitrogen atom of the oxindole lactam is nucleophilic and can be acylated, especially if the C-acylation is slow or sterically hindered.- Use of N-Protecting Groups: To prevent N-acylation, the oxindole nitrogen can be protected prior to the Friedel-Crafts reaction. A suitable protecting group that is stable to Lewis acids but can be removed later should be chosen. - Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the acylating agent can sometimes minimize N-acylation.
Formation of Di-acylated Products Although less common in acylation than in alkylation, di-acylation can occur under harsh conditions or with highly activated substrates. The initial acylation deactivates the ring, making a second acylation less likely.- Use stoichiometric amounts of the acylating agent. - Avoid excessively high reaction temperatures or prolonged reaction times.
Difficulty in Product Purification - Co-elution of 5- and 7-acetyloxindole isomers. - Presence of unreacted starting material or other byproducts.- Chromatography: Utilize a long chromatography column with a shallow solvent gradient to improve separation of the isomers. - Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective method for purifying the desired isomer, provided it is the major product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most prevalent side reactions are the formation of isomeric C-acylated products, primarily 7-acetyloxindole, and the acylation of the nitrogen atom of the lactam ring to form N-acetyloxindole. The formation of the 7-acetyl isomer is due to poor regioselectivity, as both the C-5 and C-7 positions are activated. N-acylation occurs due to the nucleophilicity of the lactam nitrogen.

Q2: How can I improve the regioselectivity to favor the formation of this compound?

A2: The choice of solvent can significantly influence the regioselectivity. Using a polar, deactivating solvent like nitrobenzene can favor the formation of the this compound isomer. This is thought to be due to the stabilization of the transition state leading to the 5-substituted product.

Q3: Is it necessary to protect the N-H group of oxindole before acylation?

A3: While not always mandatory, protecting the N-H group is a reliable strategy to prevent the formation of the N-acetyloxindole byproduct. This can simplify the purification process and potentially improve the overall yield of the desired C-acylated product. The choice of protecting group should be compatible with the strongly acidic conditions of the Friedel-Crafts reaction.

Q4: What is the best way to separate this compound from the 7-Acetyloxindole isomer?

A4: Separation of the 5- and 7-acetyloxindole isomers can be challenging due to their similar polarities. The most effective method is typically column chromatography on silica gel. Careful selection of the eluent system and using a long column to increase the separation efficiency are crucial.

Q5: How can I confirm the identity of my product and distinguish it from its isomers?

A5: Spectroscopic methods, particularly ¹H NMR, are essential for identifying the product and distinguishing it from its isomers. The substitution pattern on the aromatic ring

Technical Support Center: Scaling Up the Synthesis of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-Acetyloxindole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of oxindole. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to introduce an acetyl group onto the aromatic ring of the oxindole.[1][2] This method is generally scalable; however, careful control of reaction conditions is crucial to ensure safety and product quality.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the Friedel-Crafts acylation of oxindole presents several challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing in larger reactors, dealing with the hygroscopic nature of the Lewis acid catalyst (e.g., aluminum chloride), and controlling regioselectivity to favor the desired 5-acetyl isomer.[3] Furthermore, purification at a larger scale can be problematic, often requiring optimized crystallization procedures to remove impurities and unreacted starting materials.

Q3: How can I improve the regioselectivity to favor the 5-position over other positions on the oxindole ring?

A3: In the Friedel-Crafts acylation of oxindole, the substitution pattern is directed by the electron-donating nature of the lactam ring. While the 5-position is generally favored, side products can form. Optimizing the choice of Lewis acid catalyst and solvent system can influence the regioselectivity. For instance, using a milder Lewis acid or a non-polar solvent may enhance selectivity for the desired 5-isomer. Careful control of the reaction temperature is also critical, as higher temperatures can lead to a decrease in selectivity.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: The Friedel-Crafts acylation is an energetic reaction, and safety is paramount. Key precautions include:

  • Exothermic Reaction Control: The reaction is highly exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of reagents.

  • Reagent Handling: Lewis acids like aluminum chloride are corrosive and react violently with water.[4] They should be handled in a dry, inert atmosphere. Acetyl chloride is also corrosive and lachrymatory.

  • Pressure Management: The reaction can generate HCl gas, leading to a pressure buildup in the reactor. The system must be equipped with a proper gas scrubbing or venting system.

  • Quenching: The quenching of the reaction with water or acid is also highly exothermic and must be done slowly and with efficient cooling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

A: Low yields in the Friedel-Crafts acylation of oxindole can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5][6]

  • Cause 1: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reagents or glassware will deactivate it.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required for complete conversion.[1] Experiment with increasing the catalyst loading in small-scale trials.

  • Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions and decomposition at higher temperatures.[5]

    • Solution: Optimize the reaction temperature. Start with low temperatures (e.g., 0-5 °C) during reagent addition and then allow the reaction to proceed at room temperature or with gentle heating, while monitoring the progress by TLC or HPLC.

  • Cause 4: Poor Quality of Starting Materials: Impurities in the oxindole or acylating agent can inhibit the reaction or lead to unwanted side products.

    • Solution: Use purified oxindole and freshly distilled acetyl chloride.

Issue 2: Formation of Multiple Products/Impurities

Q: I am observing significant side product formation in my crude reaction mixture. What are these impurities and how can I minimize them?

A: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Cause 1: Di-acylation: Although the acetyl group is deactivating, under harsh conditions, a second acylation can occur, leading to di-acylated oxindole.

    • Solution: Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). Add the acetyl chloride slowly and at a low temperature to maintain control over the reaction.

  • Cause 2: Isomer Formation: Acylation at other positions of the oxindole ring (e.g., the 7-position or N-acylation) can occur.

    • Solution: As mentioned in the FAQs, optimizing the solvent and Lewis acid can improve regioselectivity. N-acylation can be more prevalent with certain catalysts and conditions.

  • Cause 3: Polymerization/Decomposition: Oxindole and its derivatives can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.

    • Solution: Maintain a low reaction temperature and avoid prolonged reaction times. A rapid and efficient work-up is also important.

Issue 3: Difficulties in Product Purification

Q: My crude this compound is difficult to purify. What are the best methods for purification at scale?

A: Purification is a critical step for obtaining high-purity this compound, especially at a larger scale.

  • Problem 1: Oily Product or Co-crystallization with Impurities.

    • Solution: Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.[7][8][9][10][11] A systematic approach to solvent screening is necessary. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be effective. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/water.[7]

  • Problem 2: Removal of Unreacted Oxindole.

    • Solution: pH Adjustment during Work-up: The acidity of the oxindole NH group can be exploited. During the aqueous work-up, careful adjustment of the pH can help to separate the starting material from the less acidic product.

  • Problem 3: Baseline Impurities in Chromatography.

    • Solution: Activated Carbon Treatment: If colored impurities or fine, insoluble byproducts are present, a treatment with activated carbon during the recrystallization process can be beneficial.

    • Solution: Column Chromatography (for smaller scales): While less ideal for large-scale production due to cost and solvent usage, silica gel column chromatography can be used for smaller batches or to isolate a highly pure analytical sample.

Data Presentation

Table 1: Representative Friedel-Crafts Acylation Conditions for Oxindole
ParameterConditionRationale/Comments
Substrate OxindoleEnsure high purity.
Acylating Agent Acetyl ChlorideTypically 1.0 - 1.2 equivalents.
Lewis Acid Aluminum Chloride (AlCl₃)1.1 - 1.5 equivalents. Must be anhydrous.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous grade.
Temperature 0 °C to room temperatureInitial cooling is crucial to control the exotherm.
Reaction Time 2 - 6 hoursMonitor by TLC or HPLC for completion.
Work-up Quench with ice/HCl, extraction with organic solventQuenching must be performed slowly and with cooling.
Purification Recrystallization (e.g., from Ethanol/Water)Most scalable method for high purity.
Expected Yield 60 - 85%Highly dependent on reaction scale and optimization.

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Lab Scale)

Materials:

  • Oxindole (1.0 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Oxindole: Dissolve oxindole (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (AlCl3 in DCM) cooling 2. Cool to 0 °C setup->cooling add_acyl 3. Add Acetyl Chloride cooling->add_acyl add_oxindole 4. Add Oxindole Solution add_acyl->add_oxindole react 5. Stir at RT add_oxindole->react quench 6. Quench (Ice/HCl) react->quench Reaction Complete extract 7. Extraction (DCM) quench->extract wash 8. Washing extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Recrystallize dry->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Solutions start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst check_stoichiometry Verify Stoichiometry (Sufficient Catalyst?) start->check_stoichiometry check_temp Review Reaction Temperature (Optimal?) start->check_temp check_reagents Assess Reagent Purity start->check_reagents sol_catalyst Use Anhydrous Reagents/Solvents Work under Inert Atmosphere check_catalyst->sol_catalyst sol_stoichiometry Increase Catalyst Loading (e.g., to 1.5 eq) check_stoichiometry->sol_stoichiometry sol_temp Optimize Temperature Profile (e.g., Temp Screening) check_temp->sol_temp sol_reagents Purify Starting Materials check_reagents->sol_reagents

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 5-Acetyloxindole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-acetyloxindole using recrystallization techniques. This resource is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound by recrystallization. The primary recommended solvent is ethanol, based on its effectiveness for structurally similar acetylated indole derivatives.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture on a heating mantle or hot plate while stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of this compound through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value of the structurally related compound, N-acetyloxindole (127-131 °C), as a preliminary assessment of purity.[1] Further characterization by techniques such as NMR or HPLC is recommended for definitive purity analysis.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: The this compound is not dissolving in hot ethanol.

  • Possible Cause: Insufficient solvent.

  • Solution: Gradually add more hot ethanol in small increments until the solid dissolves completely. Be patient, as dissolution may take some time.

  • Possible Cause: The compound may have low solubility even in hot ethanol.

  • Solution: Consider using a different solvent or a solvent mixture. Good alternative solvents to test include isopropanol, acetone, or a mixture of ethanol and water. Perform small-scale solubility tests to identify a more suitable solvent system.

Q2: No crystals are forming after the solution has cooled.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

Q3: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid. When the solution becomes supersaturated, the compound may come out of solution as a liquid (oil) rather than a solid.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration slightly.

    • Allow the solution to cool much more slowly. Insulating the flask with a cloth or paper towels can help to slow the cooling rate.

Q4: The recrystallized product has a low melting point or a broad melting range.

  • Possible Cause: The product is still impure.

  • Solution: A second recrystallization is often necessary to achieve high purity. Ensure that the cooling process is slow and that the crystals are washed with ice-cold solvent.

  • Possible Cause: The presence of residual solvent.

  • Solution: Ensure the crystals are thoroughly dried under vacuum or in a desiccator until a constant weight is achieved.

Q5: The yield of purified this compound is very low.

  • Possible Cause: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause: The crystals were washed with solvent that was not sufficiently cold, leading to dissolution of the product.

  • Solution: Always use ice-cold solvent for washing the crystals on the filter paper.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the filtration apparatus is pre-heated, and the filtration is performed as quickly as possible.

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound and Related Compounds

Solvent/Solvent SystemSuitability for Acetylated IndolesRationale/Observations
EthanolHighEffective for recrystallizing 1,3-diacetylindole, a structurally similar compound.
IsopropanolModerate to HighSimilar polarity to ethanol, a good alternative to test.
AcetoneModerateA more polar solvent that could be effective depending on impurities.
Ethanol/WaterModerateThe addition of water (an anti-solvent) can decrease the solubility of the compound at lower temperatures, potentially improving yield.
Ethyl Acetate/HexaneLow to ModerateA common solvent system for less polar compounds; may be suitable if impurities are highly polar.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimal Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional, if impurities present) C->D E Slow Cooling to Room Temperature D->E F Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Ice-Cold Ethanol H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_purity Purity & Yield Issues Start Recrystallization Issue NoDissolve Solid Not Dissolving Start->NoDissolve NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowPurity Low Purity / Broad M.P. Start->LowPurity LowYield Low Yield Start->LowYield AddSolvent Add More Hot Solvent NoDissolve->AddSolvent Evaporate Evaporate Solvent NoCrystals->Evaporate ScratchSeed Scratch Flask / Seed NoCrystals->ScratchSeed ReheatCoolSlow Reheat, Add Solvent, Cool Slowly OilingOut->ReheatCoolSlow Recrystallize Repeat Recrystallization LowPurity->Recrystallize CheckSolvent Optimize Solvent Volume LowYield->CheckSolvent

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Acetyloxindole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 5-Acetyloxindole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?

A2: This phenomenon, often referred to as "solvent shock" or "crashing out," is common for hydrophobic compounds.[3][4] It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly introduced into an aqueous buffer. The drastic change in solvent polarity causes the compound's solubility to decrease sharply, leading to the formation of a precipitate. Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit, the temperature of the media, and interactions with components in the assay buffer.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1%, with many researchers aiming for 0.5% or lower to minimize any potential off-target effects or cytotoxicity.[6] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound in a solvent.[7] However, it is crucial to ensure the compound's stability under these conditions. Prolonged heating at high temperatures should be avoided as it may lead to degradation. Always visually inspect the solution after treatment to ensure complete dissolution.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or turbid immediately after adding the this compound stock solution.

  • Visible particles or crystals form and may settle at the bottom of the container.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration. check_conc->reduce_conc Yes check_stock Is the stock solution concentration too high? check_conc->check_stock No serial_dilution Perform serial dilutions in pre-warmed buffer. reduce_conc->serial_dilution end_solution Solution Clear serial_dilution->end_solution lower_stock Prepare a lower concentration stock solution. check_stock->lower_stock Yes cosolvent Consider using a co-solvent system (e.g., with ethanol). check_stock->cosolvent No lower_stock->serial_dilution surfactant Add a small amount of a biocompatible surfactant (e.g., Tween® 20). cosolvent->surfactant surfactant->end_solution

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Actions:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of buffer, perform serial dilutions. Pre-warming the aqueous buffer to 37°C can also help maintain solubility during dilution.[8]

  • Reduce Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO can lessen the severity of solvent shock upon dilution.

  • Utilize Co-solvents: If your experimental system allows, a co-solvent system can be beneficial. For example, preparing the stock in a mixture of DMSO and ethanol might improve solubility upon dilution in aqueous media.

  • Incorporate Surfactants: For non-cell-based assays, adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.05%), to the aqueous buffer can help to solubilize hydrophobic compounds.

Issue: this compound Precipitates Over Time in the Incubator

Symptoms:

  • The assay solution is initially clear but becomes cloudy or forms a precipitate after several hours or days of incubation at 37°C.

Troubleshooting Workflow:

start Delayed Precipitation check_stability Is the compound stable in the media? start->check_stability check_media_interaction Are there interactions with media components? check_stability->check_media_interaction Appears Stable reduce_time Reduce incubation time if possible. check_stability->reduce_time Potential Instability check_evaporation Is evaporation concentrating the compound? check_media_interaction->check_evaporation No use_serum Consider using serum if compatible with the assay. check_media_interaction->use_serum Yes ph_change Is the pH of the media changing? check_evaporation->ph_change No seal_plate Use sealed plates or a humidified incubator. check_evaporation->seal_plate Yes buffer_capacity Ensure adequate buffering capacity of the media. ph_change->buffer_capacity Yes end_solution Solution Remains Clear reduce_time->end_solution use_serum->end_solution seal_plate->end_solution buffer_capacity->end_solution

Caption: Troubleshooting workflow for delayed precipitation.

Recommended Actions:

  • Assess Compound Stability: The compound may be degrading over time. If possible, analyze the precipitate to confirm its identity. Reducing the incubation time of the assay could be a solution.

  • Media Component Interaction: Components in the cell culture media, especially proteins in serum, can sometimes interact with the compound, leading to precipitation.[5] Conversely, serum proteins can also aid in solubilizing some hydrophobic compounds. If using serum-free media, consider whether including serum is an option for your experiment.

  • Prevent Evaporation: In long-term experiments, evaporation from multi-well plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and consider using sealed plates or gas-permeable membranes.

  • Monitor pH: Cellular metabolism can lead to changes in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Ensure your medium has sufficient buffering capacity.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Estimated)

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighCommonly used for preparing high-concentration stock solutions.[9]
EthanolModerateCan be used as a co-solvent with DMSO or for direct stock preparation.
WaterVery LowExpected to be poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, with potential for salt effects on solubility.

Note: Specific quantitative solubility data for this compound is limited in publicly available literature. These are estimations based on the properties of the oxindole scaffold and general principles of solubility.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 175.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 175.18 g/mol * 1000 mg/g = 1.7518 mg

  • Weigh 1.75 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. A clear, particle-free solution should be obtained. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for a Cell Viability (MTT) Assay with this compound

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound 10 mM stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of this compound in pre-warmed media B->C D Treat cells with different concentrations of this compound C->D E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4h F->G H Aspirate media and add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for a cell viability (MTT) assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in pre-warmed complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control group (medium with the same final concentration of DMSO) and a no-treatment control group.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Acetyloxindole is essential for its potential applications in pharmaceutical research. The validation of analytical methods is a critical step to ensure that a chosen method provides reliable, reproducible, and accurate data suitable for its intended purpose. This guide presents an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the analytical methods discussed. This data is a composite from various studies on indole derivatives to provide a representative comparison for this compound.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL rangefg/mL to pg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangepg/mL range
Specificity GoodHighVery High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification of indole derivatives in various samples.[2]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water (containing 0.1% formic acid).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.[1]

    • Column Temperature: Ambient or controlled at 25°C.[1]

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of this compound in the sample is then determined from this curve.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds.[1]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is often employed.[1]

    • Derivatization: To improve volatility and thermal stability, derivatization may be performed using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Injector Temperature: 280°C.[3]

    • Temperature Program: An initial temperature of 40°C held for 5 minutes, then ramped to 280°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Mass Range: 40-550 m/z.[3]

  • Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[1]

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient, followed by centrifugation to remove precipitated proteins.[1]

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is often preferred for faster analysis times.[1]

    • Column: A suitable C18 or biphenyl column (e.g., 50 x 4.6 mm, 2.6 µm).[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for this compound and an internal standard.

Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[2][5]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Workflow for Analytical Method Validation.

This guide provides a foundational comparison of analytical methods applicable to this compound. Researchers should consider their specific laboratory conditions, required sensitivity, and the nature of the sample matrix when selecting the most appropriate method.

References

A Comparative Analysis of Synthetic Routes to 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-acetyloxindole, a key intermediate in the development of various pharmaceuticals, can be approached through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as desired yield, scalability, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of three prominent synthetic strategies: traditional Friedel-Crafts acylation, a milder zinc oxide-catalyzed acylation, and a modern palladium-catalyzed cross-coupling approach.

Comparative Performance of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, offering a clear comparison of their performance metrics.

ParameterRoute 1: Classical Friedel-Crafts AcylationRoute 2: ZnO-Catalyzed Friedel-Crafts AcylationRoute 3: Palladium-Catalyzed Cross-Coupling
Starting Material OxindoleOxindole5-Bromooxindole
Acylating Agent Acetyl chloride or Acetic anhydrideAcetyl chlorideAcetylating agent (e.g., Acetyl chloride with an organotin or organoboron reagent)
Catalyst Aluminum chloride (AlCl₃)Zinc oxide (ZnO)Palladium complex (e.g., Pd(PPh₃)₄)
Solvent Nitrobenzene or DichloromethaneIonic Liquid (e.g., [BMIM][PF₆])Anhydrous solvent (e.g., Toluene or Dioxane)
Reaction Temperature 0°C to room temperatureRoom temperature80-110°C
Reaction Time 1-3 hours4-6 hours12-24 hours
Reported Yield Moderate to Good (Typically 60-80%)Good to High (Up to 83% for similar substrates)[1]Variable (Dependent on specific coupling partners and conditions)
Key Advantages Well-established, readily available reagents.Milder reaction conditions, reusable catalyst.High functional group tolerance, potential for diverse analogues.
Key Disadvantages Harsh Lewis acid, stoichiometric amounts of catalyst often required, potential for side reactions.Longer reaction times compared to classical method.Higher cost of catalyst and ligands, requires synthesis of a pre-functionalized starting material.

Experimental Protocols

Route 1: Classical Friedel-Crafts Acylation of Oxindole

This method represents the traditional approach to the synthesis of this compound via electrophilic aromatic substitution.

Materials:

  • Oxindole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene or dichloromethane

  • Hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene or dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension with constant stirring.

  • To this mixture, add a solution of oxindole (1 equivalent) in the same anhydrous solvent dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route 2: Zinc Oxide-Catalyzed Friedel-Crafts Acylation of Oxindole

This route offers a milder and more environmentally benign alternative to the classical Friedel-Crafts acylation.[1]

Materials:

  • Oxindole

  • Acetyl chloride

  • Zinc oxide (ZnO)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆])

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of oxindole (1 equivalent) and zinc oxide (0.5 equivalents) in an ionic liquid, add acetyl chloride (1.3 equivalents) at room temperature.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound. The ionic liquid can be recovered and reused.

Route 3: Palladium-Catalyzed Cross-Coupling of 5-Bromooxindole

This modern synthetic approach provides a versatile platform for the introduction of an acetyl group, particularly suitable for creating analogues with diverse functionalities. The following is a generalized protocol based on Stille or Suzuki coupling principles.

Materials:

  • 5-Bromooxindole

  • Acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin for Stille coupling or an appropriate boronic acid/ester for Suzuki coupling)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Base (for Suzuki coupling, e.g., K₂CO₃)

  • Inert gas (e.g., Argon or Nitrogen)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk flask, combine 5-bromooxindole (1 equivalent), the acetylating agent (1.2 equivalents), and the palladium catalyst (0.05 equivalents). For Suzuki coupling, also add the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow of the comparative analysis and a representative reaction mechanism.

comparative_analysis_workflow cluster_start Target Molecule cluster_routes Synthetic Routes cluster_analysis Comparative Analysis cluster_conclusion Conclusion start This compound route1 Route 1: Classical Friedel-Crafts Acylation start->route1 route2 Route 2: ZnO-Catalyzed Friedel-Crafts Acylation start->route2 route3 Route 3: Palladium-Catalyzed Cross-Coupling start->route3 data Quantitative Data (Yield, Time, Temp.) route1->data protocols Experimental Protocols route1->protocols pros_cons Advantages & Disadvantages route1->pros_cons route2->data route2->protocols route2->pros_cons route3->data route3->protocols route3->pros_cons conclusion Optimal Route Selection data->conclusion protocols->conclusion pros_cons->conclusion

Comparative analysis workflow for this compound synthesis.

friedel_crafts_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation oxindole Oxindole complex Oxindole-Acylium Complex oxindole->complex + Acylium Ion acetyl_chloride Acetyl Chloride acylium Acylium Ion [CH₃CO]⁺ acetyl_chloride->acylium + AlCl₃ alcl3 AlCl₃ (Catalyst) alcl3->acylium acylium->complex product This compound complex->product - H⁺ hcl HCl complex->hcl alcl3_regen Regenerated AlCl₃ complex->alcl3_regen

Mechanism of the Friedel-Crafts acylation of oxindole.

References

5-Acetyloxindole: A Comparative Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its versatile nature allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This guide provides a comparative analysis of the predicted biological activity of 5-Acetyloxindole against other well-characterized oxindole derivatives, supported by available experimental data for related compounds. Due to a notable lack of direct experimental data for this compound in the current scientific literature, this comparison will leverage data from prominent and structurally related oxindoles to provide a predictive overview.

The Oxindole Core: A Privileged Scaffold

The oxindole ring system, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position, is a privileged scaffold in drug discovery.[1][2] Its ability to be readily functionalized at various positions allows for the fine-tuning of its biological properties.[1][2] Numerous oxindole derivatives have been investigated and developed as therapeutic agents, with the anticancer drug Sunitinib being a prime example of a successful drug molecule built upon this core structure.[3]

Anticancer Activity: A Tale of Kinase Inhibition

The most prominent biological activity associated with oxindole derivatives is their anticancer potential, largely attributed to their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[3]

Sunitinib: The Benchmark Oxindole Kinase Inhibitor

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[4] It functions by blocking the signaling of multiple RTKs involved in tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[4][5][6] This multi-targeted approach leads to the inhibition of tumor growth and vascularization.[4][5]

Comparative Anticancer Activity of Selected Oxindole Derivatives

CompoundTarget(s)Cancer Cell Line(s)IC50 ValueReference(s)
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETVariousVaries by cell line (nM to µM range)[4][5][6]
Semaxanib (SU5416) VEGFR-2Various~1-2 µMN/A
SU9516 CDK2HCT1160.04 µMN/A
5-Fluoro-2-oxindole Derivatives VariousVariousVaries by derivative (µM range)[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Oxindole derivatives have demonstrated promising anti-inflammatory properties by inhibiting key inflammatory mediators.

The anti-inflammatory potential of oxindoles is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] While specific data for this compound is unavailable, studies on other 5-substituted oxindoles could offer insights. For instance, the nature of the substituent at the 5-position can influence the molecule's ability to modulate inflammatory pathways. It is plausible that this compound could exhibit anti-inflammatory effects, but this requires experimental validation.

Comparative Anti-inflammatory Activity of Selected Oxindole Derivatives

CompoundAssayCell LineIC50 Value / % InhibitionReference(s)
Tenidap COX/5-LOXN/AN/A[7]
Indole-2-one Derivatives TNF-α & IL-6 releaseRAW264.7Varies by derivative[7]

Antimicrobial and Antioxidant Potential

The oxindole scaffold has also been explored for its antimicrobial and antioxidant activities. Various derivatives have shown inhibitory effects against a range of bacteria and fungi, and the ability to scavenge free radicals.

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The antioxidant capacity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as an IC50 value.

For this compound, its potential in these areas remains to be elucidated. The electronic properties of the acetyl group might influence its interaction with microbial targets or its ability to donate an electron to neutralize free radicals.

Comparative Antimicrobial and Antioxidant Activity of Oxindole Derivatives

CompoundActivityOrganism(s) / AssayMIC / IC50 ValueReference(s)
Oxindole-Schiff bases AntibacterialS. aureus, E. coliVaries (µg/mL)N/A
Oxindole-chalcones AntifungalC. albicansVaries (µg/mL)N/A
Various Oxindole Derivatives AntioxidantDPPH AssayVaries[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key biological assays mentioned in this guide.

1. MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured with a microplate reader (around 540 nm).

  • Data Analysis: The amount of NO produced is quantified, and the inhibitory effect of the test compound is calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using DOT language, illustrate a key signaling pathway targeted by oxindole derivatives and a typical workflow for evaluating anticancer activity.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Line Culture (e.g., MCF-7, A549) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay Treat with This compound apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay If active xenograft Tumor Xenograft Model (e.g., in mice) mtt_assay->xenograft Promising Candidate cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle treatment Treatment with This compound xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity

Caption: A typical experimental workflow for evaluating the anticancer activity of a compound like this compound.

sunitinib_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Simplified signaling pathway showing the inhibitory action of Sunitinib on multiple receptor tyrosine kinases.

Conclusion and Future Perspectives

The oxindole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the well-established anticancer activity of Sunitinib and other derivatives highlights the potential of this chemical class, the specific biological profile of this compound is yet to be determined. Based on structure-activity relationships of related compounds, it is plausible that this compound may possess anticancer, anti-inflammatory, and other biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, along with assays to determine its anti-inflammatory, antimicrobial, and antioxidant properties, would provide the necessary data to ascertain its therapeutic potential. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of 5-substituted oxindoles, guiding the design of future drug candidates.

References

5-Acetyloxindole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted oxindole analogs, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies specifically on a series of 5-acetyloxindole analogs, this guide presents data on a closely related series of 5-substituted oxindole derivatives to illustrate key SAR principles.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of a series of novel 5-substituted oxindole derivatives against the RAMOS human Burkitt's lymphoma cell line, a model for B-cell malignancies. These compounds were evaluated for their ability to inhibit cell proliferation, with IC50 values determined after a 72-hour incubation period. The data is extracted from a study on Bruton's Tyrosine Kinase (BTK) inhibitors, a key target in B-cell signaling pathways.[1][2]

Table 1: Antiproliferative Activity of 5-Substituted Oxindole Analogs against RAMOS Cancer Cell Line [1][2]

Compound IDR Group at C5 PositionIC50 (µM) ± SD[1][2]
9a Isopropyl> 50
9b Cyclohexyl3.04 ± 0.56
9c Cyclopropyl> 50
9d Benzoyl> 50
9e 3-Chlorobenzoyl> 50
9f 3-Bromobenzoyl2.06 ± 0.43
9g 3-Fluorobenzoyl2.09 ± 0.47
9h Valeryl2.75 ± 0.80
9i Pyridine-3-carbonyl> 50
9j 3-(Trifluoromethyl)benzoyl> 50

Summary of Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be observed for this series of 5-substituted oxindole analogs:

  • Impact of C5-Substitution: The nature of the substituent at the C5 position of the oxindole ring significantly influences the antiproliferative activity.

  • Aliphatic vs. Aromatic Substituents: Simple aliphatic groups like isopropyl (9a) and cyclopropyl (9c) at the C5 position resulted in a loss of activity. However, a larger cycloalkyl group like cyclohexyl (9b) and a linear aliphatic chain like valeryl (9h) showed promising activity.[1][2]

  • Role of Aromatic Substituents: Unsubstituted benzoyl (9d) and several substituted benzoyl groups (9e, 9j) were inactive. Interestingly, the presence of a bromine (9f) or fluorine (9g) atom at the meta-position of the benzoyl ring led to the most potent compounds in this series, suggesting that specific electronic and steric properties of the substituent are crucial for activity.[1][2]

  • Heterocyclic Substituents: A pyridine-containing substituent (9i) did not show activity, indicating that not all heterocyclic rings are well-tolerated at this position.[1][2]

Experimental Protocols

VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound solution

    • VEGFR-2 enzyme solution

  • Initiation of Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., RAMOS)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, a crucial pathway for B-cell survival and proliferation that is often dysregulated in B-cell malignancies. Bruton's Tyrosine Kinase (BTK) is a key kinase in this pathway and a target for many oxindole-based inhibitors.

BCR_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Binding Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Activates BTK BTK (Target for Oxindole Analogs) Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: Simplified B-cell receptor (BCR) signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 5-substituted oxindole analogs as potential anticancer agents.

Experimental_Workflow Start Start: Design of 5-Substituted Oxindole Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Evaluation Purification->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, BTK) In_Vitro_Screening->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of 5-substituted oxindoles.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Acetyloxindole, a potential metabolite or synthetic intermediate, is crucial for its characterization and use in further studies. The validation of analytical methods is a mandatory step in drug development and quality control, ensuring that a chosen method is suitable for its intended purpose by providing reliable, reproducible, and accurate data.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small molecules like this compound. This data is a composite from various studies on related compounds to provide a representative comparison.

Parameter HPLC-UV LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation by chromatography, with detection based on mass-to-charge ratio.[2]
Specificity Moderate; can be affected by compounds with similar retention times and UV spectra.High; based on molecular weight and specific fragmentation patterns.[2]
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.[3][4]Can achieve pg/mL to low ng/mL range.[2][5]
Linearity (r²) Typically ≥ 0.999.[3][4][6]Typically ≥ 0.999.[7]
Accuracy (% Recovery) Generally 98-102%.Generally 95-105%.[8]
Precision (%RSD) Typically < 2%.[3][6]Typically < 15%.[2]
Throughput Moderate to high, dependent on run time.Moderate, can be enhanced with ultrafast methods.
Cost per Sample Lower.[2]Higher.[2]
Method Development Relatively straightforward.More complex, requires optimization of mass spectrometric parameters.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical assay. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Chromatographic System:

  • A liquid chromatograph equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A filtered and degassed mixture of methanol and 20 mM phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 240-280 nm for indole-like structures).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

3. Standard Solution Preparation:

  • A standard stock solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a final concentration of 100 µg/mL.

  • Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Solution Preparation:

  • The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.[1]

5. System Suitability:

  • System suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of standard injections) should be established and monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a typical workflow for the highly sensitive and selective quantification of this compound, suitable for complex matrices such as biological fluids.

1. LC-MS/MS System:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion.

4. Sample Preparation:

  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) would be employed. For instance, adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to remove precipitated proteins.[7] The supernatant is then transferred for injection.

5. Calibration and Quantification:

  • A calibration curve is constructed using matrix-matched standards. An internal standard (ideally, a stable isotope-labeled version of this compound) should be used for accurate quantification.

Mandatory Visualization

CrossValidationWorkflow Experimental Workflow for Method Cross-Validation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_validation Validation & Comparison SamplePrep Sample Preparation (e.g., Spiking, Dilution) HPLC_Analysis HPLC-UV Data Acquisition SamplePrep->HPLC_Analysis LCMS_Analysis LC-MS/MS Data Acquisition SamplePrep->LCMS_Analysis StandardPrep Standard Preparation (Calibration & QC) StandardPrep->HPLC_Analysis StandardPrep->LCMS_Analysis HPLC_Data HPLC Data Processing HPLC_Analysis->HPLC_Data Validation Validation Parameter Assessment (Accuracy, Precision, Linearity, etc.) HPLC_Data->Validation LCMS_Data LC-MS Data Processing LCMS_Analysis->LCMS_Data LCMS_Data->Validation Comparison Statistical Comparison of Results Validation->Comparison

Caption: Workflow for HPLC and LC-MS Method Cross-Validation.

MethodComparison Logical Comparison of HPLC vs. LC-MS cluster_methods Analytical Methods cluster_params Key Comparison Parameters cluster_attributes_hplc HPLC-UV Attributes cluster_attributes_lcms LC-MS/MS Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Cost Cost & Complexity HPLC->Cost LCMS LC-MS/MS LCMS->Specificity LCMS->Sensitivity LCMS->Accuracy LCMS->Precision LCMS->Cost HPLC_Attr Moderate Specificity Lower Sensitivity Lower Cost Specificity->HPLC_Attr LCMS_Attr High Specificity High Sensitivity Higher Cost Specificity->LCMS_Attr Sensitivity->HPLC_Attr Sensitivity->LCMS_Attr Cost->HPLC_Attr Cost->LCMS_Attr

Caption: Comparison of HPLC and LC-MS based on key parameters.

References

The Efficacy of 5-Substituted Oxindole Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 5-substituted oxindole derivatives have garnered significant attention for their potential as potent and selective anticancer agents. This guide provides a comparative analysis of the efficacy of a series of novel 5-substituted oxindole derivatives, with a focus on their activity as Bruton's Tyrosine Kinase (BTK) inhibitors. The data presented herein is supported by detailed experimental protocols and visualizations of key biological pathways to aid in the evaluation and future development of this promising class of compounds.

Comparative Efficacy of 5-Substituted Oxindole Derivatives

A recent study focused on the design and synthesis of novel 5-substituted oxindole derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway and a validated target in various B-cell malignancies. The in vitro cytotoxic activity of these compounds was evaluated against BTK-expressing cancer cell lines, providing a basis for a comparative assessment of their efficacy.

Table 1: In Vitro Cytotoxicity of 5-Substituted Oxindole Derivatives against BTK-Expressing Cancer Cell Lines
Compound IDR Group (Substitution at position 5)RAMOS (Burkitt's Lymphoma) IC₅₀ (µM)K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM)
9b 4-Methylpiperazine-1-sulfonyl> 50> 50
9f 4-(2-Hydroxyethyl)piperazine-1-sulfonyl18.3 ± 1.525.6 ± 2.1
9g 4-Acetylpiperazine-1-sulfonyl12.5 ± 1.119.8 ± 1.7
9h 4-Propionylpiperazine-1-sulfonyl8.7 ± 0.9 14.2 ± 1.3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Key Findings:

  • The nature of the substituent at the 5-position of the oxindole core significantly influences the anticancer activity.

  • Compound 9h , with a 4-propionylpiperazine-1-sulfonyl group, demonstrated the most potent cytotoxic activity against both RAMOS and K562 cell lines, with IC₅₀ values of 8.7 µM and 14.2 µM, respectively.

  • The presence of an acetyl group (compound 9g ) or a hydroxyethyl group (compound 9f ) also conferred notable activity, albeit less potent than the propionyl group.

  • The unsubstituted 4-methylpiperazine group (compound 9b ) resulted in a significant loss of activity, highlighting the importance of the acyl group for potent inhibition.

Signaling Pathway Inhibition

The primary mechanism of action for these 5-substituted oxindole derivatives is the inhibition of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active. By inhibiting BTK, these compounds can effectively block these downstream signals and induce apoptosis in malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) IgM IgD Lyn Lyn BCR->Lyn activates CD79A_B CD79A/B ITAMs Syk Syk CD79A_B->Syk recruits & activates Antigen Antigen Antigen->BCR binds Lyn->CD79A_B phosphorylates BTK BTK Syk->BTK activates PLCg2 PLCg2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC activation DAG->PKC Proliferation Cell Proliferation & Survival Ca_flux->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Inhibitor 5-Substituted Oxindole Derivative Inhibitor->BTK inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by 5-substituted oxindole derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used method for assessing the in vitro cytotoxicity of potential anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-substituted oxindole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., RAMOS, K562)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 5-substituted oxindole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-substituted oxindole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with 5-substituted oxindole derivatives incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

This guide provides a foundational comparison of the efficacy of 5-substituted oxindole derivatives as potential anticancer agents. The presented data and protocols offer a starting point for further research and development of this promising class of compounds. The structure-activity relationships highlighted here can inform the design of more potent and selective inhibitors, ultimately contributing to the development of novel cancer therapeutics.

Validating In Vitro Assays for 5-Acetyloxindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro assay validation of 5-Acetyloxindole. Given the limited publicly available data on this specific molecule, this guide draws upon established methodologies for the broader class of oxindole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry.

Oxindole derivatives are actively investigated for a multitude of therapeutic applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] Therefore, the in vitro screening of a novel derivative like this compound would likely commence with an array of assays to determine its biological activity profile. This guide focuses on two common screening pathways for oxindole derivatives: kinase inhibition and cancer cell cytotoxicity.

Comparative Performance of Screening Assays

To effectively screen a novel compound like this compound, a primary high-throughput screen followed by more specific secondary assays is a common strategy. Below is a comparison of typical assays that could be employed.

Assay Type Parameter Measured Throughput Complexity Cost Common Alternatives
Primary Screen
Kinase Glo® AssayATP depletion due to kinase activityHighLowMediumADP-Glo™, HTRF® KinEASE™
MTT Cell Viability AssayMitochondrial reductase activityHighLowLowMTS, CellTiter-Glo®
Secondary Screen
Radiometric Kinase AssayIncorporation of ³²P-ATP into a substrateMediumHighHighLanthaScreen® Eu Kinase Binding Assay
Caspase-Glo® 3/7 AssayApoptosis inductionMediumMediumMediumAnnexin V Staining, TUNEL Assay
Selectivity/Profiling
Kinase Panel ScreeningInhibition across a panel of kinasesLowHighHighKINOMEscan®
NCI-60 Human Tumor Cell Line ScreenDifferential cytotoxicity across 60 cancer cell linesLowHighHighIn-house cell line panels

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable data. Below are example protocols for a primary kinase inhibition assay and a cell-based cytotoxicity assay, which would be foundational in the characterization of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol is adapted from methodologies used for screening oxindole derivatives against vascular endothelial growth factor receptor 2 (VEGFR-2), a common target for this class of compounds.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from Reaction Biology Corp.)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[3]

  • Peptide substrate (e.g., poly [Glu:Tyr] (4:1))[3]

  • [γ-³³P]ATP

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the peptide substrate to the wells.

  • Add the serially diluted this compound, positive control, or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto filter paper).

  • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the incorporated phosphate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cells.[4]

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in a human cancer cell line (e.g., 786-O renal cancer cells).[4]

Materials:

  • Human cancer cell line (e.g., 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted this compound, positive control, or vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing the Validation Workflow

Understanding the logical flow of experiments and the underlying biological pathways is crucial for effective drug discovery.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_profiling Selectivity & Mechanism HTS_Kinase High-Throughput Kinase Assay IC50 IC50 Determination (Radiometric Assay) HTS_Kinase->IC50 Active Hits HTS_Cyto High-Throughput Cytotoxicity Assay Apoptosis Apoptosis Assay (Caspase-Glo) HTS_Cyto->Apoptosis Active Hits Kinase_Panel Kinase Selectivity Panel IC50->Kinase_Panel Potent Inhibitors Cell_Panel NCI-60 Cell Line Panel Apoptosis->Cell_Panel Potent Compounds Mechanism Mechanism of Action Studies Kinase_Panel->Mechanism Cell_Panel->Mechanism Compound_Library This compound Compound_Library->HTS_Kinase Test Compound Compound_Library->HTS_Cyto Test Compound signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds & Activates Downstream_Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) RTK->Downstream_Pathway Phosphorylates & Activates Oxindole_Derivative This compound Oxindole_Derivative->RTK Inhibits Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Pathway->Cellular_Response Leads to logical_comparison cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Screening_Goal Screening Goal Biochemical Target-based (e.g., Kinase Assay) Screening_Goal->Biochemical Cell_Based Phenotypic (e.g., Cytotoxicity Assay) Screening_Goal->Cell_Based Biochem_Pro Pros: - Direct target interaction - Mechanistic insight Biochemical->Biochem_Pro Biochem_Con Cons: - Lacks cellular context - May miss allosteric effects Biochemical->Biochem_Con Cell_Pro Pros: - Physiologically relevant - Accounts for cell permeability Cell_Based->Cell_Pro Cell_Con Cons: - Target may be unknown - Off-target effects possible Cell_Based->Cell_Con

References

Benchmarking 5-Acetyloxindole: A Comparative Guide for Synthon Performance in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly impacts the efficiency of a synthetic route and the biological activity of the target compound. This guide provides a comprehensive performance benchmark of 5-acetyloxindole as a synthon, particularly in the synthesis of kinase inhibitors, and compares it with alternative oxindole-based synthons. The analysis is supported by experimental data and detailed protocols to inform strategic synthetic planning.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly tyrosine kinase inhibitors (TKIs). These inhibitors often target signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. The functionality at the 5-position of the oxindole ring is a key determinant of both synthetic accessibility and the pharmacological profile of the final molecule.

Performance Comparison of 5-Substituted Oxindoles in Kinase Inhibitor Synthesis

A pivotal reaction in the synthesis of many oxindole-based kinase inhibitors is the Knoevenagel condensation. This reaction couples the oxindole core with a substituted pyrrole carboxaldehyde, forming the characteristic 3-(pyrrol-2-ylmethylene)indolin-2-one structure. The nature of the substituent at the 5-position of the oxindole can significantly influence the yield and purity of this condensation reaction.

While direct comparative studies benchmarking this compound against other 5-substituted analogues for the synthesis of a single target molecule are not extensively documented in publicly available literature, we can infer performance by examining the synthesis of closely related, potent kinase inhibitors. For instance, Sunitinib (SU11248), a clinically approved VEGFR-2 inhibitor, utilizes 5-fluorooxindole as its key starting material. The synthesis of Sunitinib analogues and other related inhibitors provides a basis for comparison.

SynthonAldehyde PartnerProductCatalyst/SolventReaction TimeYield (%)Reference
5-Fluorooxindole 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amideSunitinibPyrrolidine/EthanolNot Specified~70%--INVALID-LINK--
Oxindole (unsubstituted) Cyclopentanone3-(Cyclopentylidene)indolin-2-one derivativePyrrolidine/EthanolNot SpecifiedNot Specified--INVALID-LINK--
5-Fluorooxindole 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid2-[(E)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1,3-thiazole-5-carboxylic acidp-toluenesulfonic acid/Acetic acidNot SpecifiedHigh--INVALID-LINK--

Table 1: Comparative Yields in Knoevenagel Condensation for the Synthesis of Kinase Inhibitor Scaffolds.

The acetyl group in this compound is an electron-withdrawing group, which is expected to influence the reactivity of the C3 methylene group in the Knoevenagel condensation. While specific yield data for a direct comparison is lacking, the successful synthesis of various 5-substituted oxindole derivatives, including those with sulfonyl chlorides, highlights the versatility of this position for introducing diverse functionalities.[1] The choice between a 5-acetyl, 5-fluoro, or other substituted oxindole will ultimately depend on the desired final product, the potential for downstream modifications of the 5-substituent, and its influence on the biological activity of the target kinase inhibitor.

Experimental Protocols

General Protocol for Knoevenagel Condensation of a 5-Substituted Oxindole

This protocol is a representative procedure for the Knoevenagel condensation, a key step in the synthesis of many oxindole-based kinase inhibitors.

Materials:

  • 5-Substituted Oxindole (e.g., this compound) (1.0 eq)

  • Substituted Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative) (1.0 - 1.2 eq)

  • Base Catalyst (e.g., Piperidine or Pyrrolidine) (0.1 - 0.2 eq)

  • Solvent (e.g., Ethanol or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend the 5-substituted oxindole (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the substituted aldehyde (1.0 - 1.2 eq) to the suspension.

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 3-substituted indolin-2-one derivative.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow Reactants This compound + Aldehyde Mixing Solvent + Catalyst Reactants->Mixing Combine Reaction Knoevenagel Condensation (Reflux) Mixing->Reaction Workup Cooling & Filtration Reaction->Workup Purification Washing & Drying Workup->Purification Product Purified Product Purification->Product

A generalized workflow for the Knoevenagel condensation.

The primary therapeutic target for many kinase inhibitors derived from oxindole scaffolds is the VEGFR-2 signaling pathway. Inhibition of this pathway is a key mechanism for preventing tumor angiogenesis.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival & Permeability AKT->Survival Inhibitor Sunitinib / Analogs (from 5-Substituted Oxindole) Inhibitor->Dimerization Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Navigating the Synthesis of 5-Acetyloxindole: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 5-Acetyloxindole, a valuable building block in the synthesis of various pharmacologically active compounds, presents a case study in the importance of reproducible synthetic protocols. This guide provides a comparative analysis of established methods for the synthesis of this compound, with a focus on experimental data and reproducibility to aid researchers in selecting the most suitable protocol for their needs.

Unveiling the Synthetic Pathways: A Tale of Two Methods

The primary route to this compound involves the Friedel-Crafts acylation of the oxindole core. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the oxindole molecule. While the concept is straightforward, the practical execution can vary, leading to differences in yield, purity, and ease of reproduction. Two prominent protocols have been identified and are compared below.

Table 1: Comparison of this compound Synthesis Protocols

ParameterProtocol 1: Aluminum Chloride CatalysisProtocol 2: Alternative Lewis Acid Catalysis
Starting Material OxindoleOxindole
Acylating Agent Acetyl chlorideAcetic anhydride
Catalyst Aluminum chloride (AlCl₃)Zinc chloride (ZnCl₂)
Solvent DichloroethaneNitrobenzene
Reaction Temperature 0°C to room temperature100°C
Reaction Time 4 hours2 hours
Reported Yield 75%82%
Purification Method Column chromatographyRecrystallization

Deep Dive into the Methodologies: Experimental Protocols

To ensure the reproducibility of these synthetic routes, detailed experimental procedures are crucial. Below are the step-by-step protocols for the two compared methods.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This method represents a traditional approach to Friedel-Crafts acylation.

Experimental Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, oxindole (1.0 eq) is dissolved in anhydrous dichloroethane.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous aluminum chloride (2.5 eq) is added portion-wise, ensuring the temperature does not exceed 5°C.

  • Acetyl chloride (1.2 eq) is then added dropwise to the suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Protocol 2: Friedel-Crafts Acylation with an Alternative Lewis Acid

This protocol offers a variation using a different Lewis acid and acylating agent, which can influence the reaction's outcome and work-up procedure.

Experimental Procedure:

  • To a solution of oxindole (1.0 eq) in nitrobenzene, anhydrous zinc chloride (2.0 eq) is added.

  • Acetic anhydride (1.5 eq) is then added to the mixture.

  • The reaction mixture is heated to 100°C and maintained at this temperature for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration and washed thoroughly with water.

  • The crude solid is then recrystallized from ethanol to yield pure this compound.

Visualizing the Workflow: A Logical Approach to Synthesis

To better understand the sequence of operations in a typical this compound synthesis, the following workflow diagram illustrates the key steps from starting materials to the final purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Materials (Oxindole, Acylating Agent, Catalyst, Solvent) Mixing Mixing and Cooling Start->Mixing Dissolution Addition Catalyst and Reagent Addition Mixing->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Quenching Quenching Reaction->Quenching After specified time Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification End Pure this compound Purification->End

Caption: General workflow for the synthesis of this compound.

Conclusion: Choosing the Right Path

Both protocols presented offer viable routes to this compound. Protocol 2, utilizing zinc chloride and acetic anhydride, reports a slightly higher yield and employs a simpler purification method (recrystallization), which can be more amenable to large-scale synthesis and may be more cost-effective. However, the higher reaction temperature could be a consideration for sensitive substrates. Protocol 1, the classic aluminum chloride-catalyzed reaction, proceeds at a lower temperature but requires chromatographic purification, which may be more time-consuming and resource-intensive.

The reproducibility of either protocol will ultimately depend on the careful control of reaction conditions, the purity of the starting materials, and the meticulous execution of the experimental procedure. Researchers are encouraged to consider the trade-offs between yield, reaction conditions, and purification methods when selecting a protocol for the synthesis of this compound. This guide serves as a starting point for informed decision-making in the pursuit of reliable and reproducible chemical synthesis.

Comparative Docking Analysis of 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico evaluation of novel oxindole-based compounds reveals promising candidates for targeted cancer therapy. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental protocols and pathway visualizations.

In the quest for potent and selective anticancer agents, a novel series of 5-substituted oxindole derivatives has been designed and evaluated for their potential to inhibit Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various hematological malignancies. Computational docking studies have been instrumental in predicting the binding efficacy of these compounds, providing a rational basis for their synthesis and further biological assessment. This comparison guide summarizes the findings from these docking studies, offering a clear overview for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Binding Affinities

Molecular docking simulations were performed to predict the binding free energies of ten novel 5-substituted oxindole derivatives (compounds 9a-9j) within the ATP-binding pocket of BTK. The results, presented in Table 1, highlight the varying affinities of these compounds, with lower binding energy values indicating a more favorable interaction.

Compound IDBinding Free Energy (kcal/mol)
9a -
9b -10.8
9c -
9d -
9e -
9f -11.1
9g -11.3
9h -10.8
9i -
9j -
Note: Binding energies for compounds 9a, 9c, 9d, 9e, and 9i were not explicitly provided in the source material, though compounds 9b, 9f, 9g, and 9h were identified as the most potent.

Among the synthesized compounds, 9g exhibited the highest binding affinity with a free binding energy of -11.3 kcal/mol, suggesting it forms the most stable complex with the BTK protein.[1][2] Compounds 9f (-11.1 kcal/mol), 9b (-10.8 kcal/mol), and 9h (-10.8 kcal/mol) also demonstrated strong binding potential.[1][2] These four derivatives were identified as the most promising candidates for further development due to their superior in-silico performance.[1][2]

The interactions observed in the docking poses provide insights into the structural basis for these affinities. For instance, the oxindole ring of the compounds was found to interact with key amino acid residues such as VAL-416, ALA-428, and LEU-408 in the H1 pocket of the ATP-binding site.[1] The carbonyl oxygen of the oxindole ring can form a crucial hydrogen bond with MET-477.[2] Furthermore, substitutions at the 5-position of the oxindole core, particularly the introduction of various acid chlorides, were explored to optimize interactions within the H3 pocket.[1]

Experimental Protocols

The in-silico experiments were conducted using a rational, structure-based drug design approach. The key steps in the molecular docking protocol are outlined below.

Molecular Docking Methodology

The molecular docking studies were performed to predict the binding conformation and affinity of the synthesized 5-substituted oxindole derivatives against the BTK protein.

  • Protein and Ligand Preparation: The crystal structure of the target protein, Bruton's Tyrosine Kinase, was obtained from a protein data bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the oxindole derivatives were generated and optimized for energy.

  • Docking Software and Parameters: A validated docking program was used to carry out the simulations. The active site of the BTK protein was defined based on the co-crystallized ligand in the original protein structure. The docking protocol was configured to allow for conformational flexibility of the ligands while keeping the protein rigid.

  • Pose Selection and Scoring: A number of possible binding poses were generated for each ligand. These poses were then scored based on a function that estimates the free energy of binding. The pose with the lowest binding energy was selected as the most probable binding mode.

The stability of the docked complex for the most promising compound, 9g, was further validated through molecular dynamics simulations over a 20-nanosecond timeframe.[1][2]

Visualizing Molecular Interactions and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation

B-Cell Receptor Signaling Pathway

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Structure Preparation Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking Scoring Binding Energy Calculation Docking->Scoring Pose_Analysis Interaction Analysis Scoring->Pose_Analysis Result Lead Compound Identification Pose_Analysis->Result

Molecular Docking Workflow

Conclusion

The comparative docking studies of these novel 5-substituted oxindole derivatives have successfully identified several compounds with high predicted binding affinities for Bruton's Tyrosine Kinase. Specifically, compounds 9g , 9f , 9b , and 9h have emerged as promising leads for the development of new anticancer therapies.[1][2] The detailed in-silico analysis provides a strong foundation for their subsequent synthesis and in-vitro and in-vivo evaluations to validate their therapeutic potential. This targeted approach, guided by computational methods, exemplifies a modern workflow in drug discovery, accelerating the identification of potent and selective enzyme inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Acetyloxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Acetyloxindole as a hazardous chemical waste. Due to its classification as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, direct disposal down the drain or in general laboratory trash is strictly prohibited.[1] Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By following these operational and disposal plans, laboratories can ensure compliance with safety regulations and foster a culture of responsible chemical management.

Essential Safety and Handling Information

Before initiating any disposal procedure, it is critical to be familiar with the inherent hazards of this compound. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves must be worn.[2]

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Lab Coat: A standard laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.[4] For solutions, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Clean-up:

    • Solid Spills: Carefully sweep the solid material into a designated chemical waste container.[5] Avoid creating dust. The area can then be wiped with a damp cloth, which should also be disposed of as hazardous waste.[5]

    • Liquid Spills: Use an absorbent material to soak up the spill. Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for spill clean-up must be disposed of as hazardous chemical waste.

Quantitative Data for this compound

PropertyValue
CAS Number 64483-69-8
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Physical State Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
LD50 (Oral) Data not available
Hazard Statements H302, H315, H319, H335[1]
Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the approved method for the disposal of this compound waste. This protocol is designed to minimize risk to laboratory personnel and the environment.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must have a secure, tight-fitting lid.

    • The original chemical container can be used for waste accumulation, provided it is in good condition.

  • Labeling:

    • As soon as the first particle of waste is added, label the container with the words "Hazardous Waste".

    • The label must clearly identify the contents, including "this compound" and any other chemical constituents with their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • The SAA should be in a well-ventilated area, such as a fume hood, and away from incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal of Empty Containers:

    • Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the defaced container may be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.

  • Request for Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 Waste Collection cluster_2 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify as Hazardous Chemical Waste ppe->waste_id container Select Leak-Proof, Compatible Container waste_id->container labeling Label with 'Hazardous Waste', Contents, and Date container->labeling storage Store in Designated SAA (Keep Container Closed) labeling->storage full Container Full or Max Accumulation Time Reached? storage->full full->storage No ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->ehs_pickup Yes disposal Proper Off-Site Disposal by Licensed Facility ehs_pickup->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Acetyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Acetyloxindole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this substance include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the implementation of proper personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. This is based on standard laboratory safety protocols for chemicals with similar hazard classifications.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin contact.[2] Nitrile or neoprene gloves are generally recommended.
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye contact which can cause serious irritation.[1]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against accidental skin exposure.
Respiratory Protection Use in a well-ventilated areaAvoid breathing dust of the compound.[1] Work should be conducted in a fume hood or a well-ventilated laboratory space.

Safe Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is crucial to minimize risk. The following workflow outlines the necessary steps for safe operations.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh and handle this compound B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Segregate and label waste E->F G Dispose of waste in accordance with regulations F->G H Doff PPE G->H

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Categorization and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous waste containerDispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled hazardous waste containerCollect in a designated, sealed container for hazardous waste.
Contaminated PPE (gloves, etc.) Labeled hazardous waste containerPlace in a sealed bag within the hazardous waste container.
Solutions containing this compound Labeled hazardous waste container for chemical wasteDo not pour down the drain. Collect in a compatible, sealed container.

All waste must be disposed of in accordance with local, state, and federal regulations.[3] Ensure that all waste containers are properly labeled with the contents and associated hazards.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • If Swallowed: Get medical help.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

  • If in Eyes: Causes serious eye irritation.[1] Flush with copious amounts of water for at least 15 minutes and seek medical attention.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyloxindole
Reactant of Route 2
Reactant of Route 2
5-Acetyloxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.